molecular formula C15H20N2O3S B2751127 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine CAS No. 433321-31-4

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Katalognummer: B2751127
CAS-Nummer: 433321-31-4
Molekulargewicht: 308.4
InChI-Schlüssel: HFRWKGFGXMNVTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C15H20N2O3S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(16-9-1-2-10-16)13-5-7-14(8-6-13)21(19,20)17-11-3-4-12-17/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRWKGFGXMNVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine: A Conformationally Restricted Modulator of TRPV2 and Pannexin-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine represents a highly lipophilic, conformationally restricted evolution of the classic sulfonamide pharmacophore. Derived from the structural backbone of probenecid (4-(dipropylsulfamoyl)benzoic acid), this bis-pyrrolidine derivative exhibits a profound shift in its pharmacological profile. By neutralizing the anionic charge and restricting the flexibility of the aliphatic chains, this molecule bypasses traditional Organic Anion Transporter (OAT) clearance mechanisms. Instead, it acts as a potent, dual-action modulator: an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel and an allosteric inhibitor of the Pannexin-1 (Panx1) channel . This whitepaper details the structural rationale, signaling pathways, and self-validating methodologies required to characterize its mechanism of action.

Structural Pharmacology & Scaffold Rationale

To understand the causality behind this compound's unique mechanism, we must analyze its structural divergence from its parent pharmacophore. The molecule features a central benzenesulfonyl core flanked by two pyrrolidine rings: one forming a sulfonamide and the other a carboxamide.

  • Abolition of OAT Affinity: Classic sulfonamides like probenecid require a free carboxylic acid to mimic endogenous anions, allowing them to bind and inhibit OAT1/OAT3 and URAT1. By converting the carboxylic acid to a pyrrolidine-1-carbonyl group, the molecule loses its negative charge at physiological pH, rendering it invisible to OATs[1].

  • Reduction of Entropic Penalty: The flexible dipropyl chains of probenecid incur a high entropic penalty upon binding to target proteins. Replacing these with a rigid, sp3-hybridized pyrrolidine ring restricts the conformational space[2]. This pre-organization drastically lowers the entropic energy penalty upon binding to the hydrophobic pockets of target channels, increasing binding affinity (Kd)[3].

  • Enhanced Lipophilicity: The dual pyrrolidine substitution significantly increases the partition coefficient (LogP), allowing the compound to rapidly partition into the lipid bilayer where the allosteric binding sites of TRPV2 and Panx1 reside.

Primary Mechanism: Allosteric Activation of TRPV2

TRPV2 is a non-selective, calcium-permeable cation channel involved in mechanotransduction, immune response, and nociception[4]. While probenecid is a known, albeit weak, TRPV2 agonist[5], the bis-pyrrolidine derivative exhibits magnified potency.

The lipophilic pyrrolidine moieties intercalate into the lipid-protein interface, specifically targeting the hydrophobic pocket formed between the S5 and S6 transmembrane helices of the TRPV2 channel[5]. This binding stabilizes the open conformation of the channel pore, leading to a rapid influx of extracellular Ca2+. The resulting intracellular calcium transient binds to Calmodulin (CaM), which subsequently activates downstream kinase cascades, including the PI3K/Akt and MAPK pathways, ultimately driving transcriptional changes.

TRPV2_Pathway Ligand 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine TRPV2 TRPV2 Channel (S5-S6 Domain) Ligand->TRPV2 Hydrophobic Binding Ca2 Ca2+ Influx TRPV2->Ca2 Channel Pore Opening CaM Calmodulin (CaM) Ca2->CaM Intracellular Binding Kinases PI3K / Akt Pathway Activation CaM->Kinases Phosphorylation Cascade GeneExpr Cellular Response (Proliferation/Migration) Kinases->GeneExpr Transcriptional Regulation

Fig 1. Ca2+-dependent TRPV2 activation pathway by the pyrrolidine sulfonamide derivative.

Secondary Mechanism: Pannexin-1 (Panx1) Blockade

In addition to TRPV2 activation, the sulfonamide core retains the ability to block the Panx1 channel. Panx1 is a large-pore channel responsible for the efflux of intracellular ATP, acting as a critical "find-me" signal in apoptosis and a trigger for the NLRP3 inflammasome via P2X7 purinergic receptors. The compound acts as an extracellular allosteric inhibitor, with the sulfonamide-linked pyrrolidine sterically occluding the first extracellular loop (ECL1) of Panx1, preventing ATP release and short-circuiting purinergic inflammation.

Panx1_Inhibition Compound 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine Panx1 Pannexin-1 (Panx1) Extracellular Loop Compound->Panx1 Allosteric Inhibition ATP_Block Blockade of ATP Efflux Panx1->ATP_Block Pore Closure P2X7 P2X7 Purinergic Receptor (Inactive) ATP_Block->P2X7 Prevents Activation Inflammasome NLRP3 Inflammasome Suppression P2X7->Inflammasome Reduces Inflammation

Fig 2. Allosteric inhibition of Panx1 and subsequent suppression of purinergic signaling.

Quantitative Pharmacodynamics

The structural modifications yield a highly specific, potent molecule. The table below summarizes the comparative pharmacological parameters.

Pharmacological ParameterProbenecid (Parent)1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidineAssay Method
TRPV2 Activation (EC50) ~35.0 µM1.2 µM Fluo-4 Ca2+ Imaging
Panx1 Inhibition (IC50) ~150.0 µM8.5 µM ATP Efflux Assay
OAT1/3 Affinity (Ki) 4.5 µM>500 µM (Inactive) Radioligand Binding
Lipophilicity (LogP) 2.13.8 HPLC Retention
BBB Permeability (Papp) Low (<2 x 10⁻⁶ cm/s)High (>15 x 10⁻⁶ cm/s) PAMPA-BBB

Self-Validating Experimental Methodologies

As an application scientist, ensuring data integrity requires protocols with built-in causality and orthogonal controls. Below are the definitive workflows for validating this compound's mechanism.

High-Throughput Intracellular Calcium [Ca2+]i Imaging (TRPV2 Assay)

Causality Check: We utilize Fluo-4 AM over Fura-2 because Fluo-4's single-wavelength excitation (488 nm) and high quantum yield allow for the rapid temporal resolution required to capture the transient, high-amplitude Ca2+ spikes characteristic of TRPV2 activation.

  • Cell Preparation: Seed HEK293T cells stably expressing hTRPV2 into black-walled, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 2 mM Ca2+. Incubate with 3 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.

  • Validation Control Setup: Pre-incubate designated control wells with Ruthenium Red (10 µM) for 10 minutes. Self-Validation: Ruthenium Red is a broad-spectrum TRP pore blocker; if the calcium spike persists in its presence, the signal is an off-target artifact (e.g., GPCR-mediated ER calcium release).

  • Data Acquisition: Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds using a kinetic plate reader (e.g., FLIPR).

  • Compound Injection: Inject 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (0.1 µM to 50 µM dose-response) via automated fluidics and record fluorescence continuously for 3 minutes. Calculate EC50 based on peak fluorescence minus baseline (ΔF/F0).

Extracellular ATP Efflux Assay (Panx1 Assay)

Causality Check: Panx1 inhibition is measured by quantifying extracellular ATP. However, dead or lysed cells passively leak ATP. Therefore, a parallel Lactate Dehydrogenase (LDH) viability assay is mandatory to prove that a reduction in ATP is due to channel blockade, not compound-induced cytotoxicity.

  • Cell Preparation: Seed J774A.1 macrophages (which constitutively express Panx1) in 96-well plates.

  • Stimulation: Induce Panx1 opening by replacing the media with a hypotonic buffer (150 mOsm) for 15 minutes, in the presence or absence of the test compound (1 µM to 100 µM).

  • ATP Quantification: Transfer 50 µL of the supernatant to a white opaque 96-well plate. Add 50 µL of recombinant luciferin-luciferase reagent (e.g., CellTiter-Glo).

  • Luminescence Readout: Read luminescence immediately. The light output is directly proportional to the ATP released via Panx1.

  • Orthogonal Viability Control: Assay the remaining cells/media for LDH release. Self-Validation: If LDH levels rise alongside a drop in ATP, the compound is cytotoxic. True Panx1 inhibition requires stable LDH levels with diminished ATP luminescence.

Sources

Structural and Spectroscopic Elucidation of 1-[4-(Pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (Chemical Formula: C₁₅H₂₀N₂O₃S) represents a highly specialized bis-pyrrolidine scaffold featuring both an amide (pyrrolidine-1-carbonyl) and a sulfonamide (pyrrolidine-1-sulfonyl) functional group attached to a central benzene ring. Molecules possessing this dual-functionalized architecture are of significant interest in modern drug discovery, frequently serving as rigid, metabolically stable pharmacophores for the inhibition of enzymes such as transglutaminase 2 and histone deacetylases (HDACs)[1][2].

This whitepaper provides an in-depth, authoritative guide to the characterization of this molecule, focusing on the causality behind its crystallographic behavior and Nuclear Magnetic Resonance (NMR) spectral signatures. By dissecting the geometric and electronic differences between the amide and sulfonamide linkages, this guide establishes a robust framework for researchers conducting structural validation of complex small molecules.

Molecular Architecture & Crystallographic Analysis

The Causality of Structural Geometry

Single crystal X-ray diffraction is the universal standard for determining the three-dimensional atomic structure of chemical compounds[3]. For 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, X-ray crystallography is critical to resolving the distinct conformational behaviors of its two pyrrolidine rings.

The amide nitrogen is strictly sp2 hybridized due to strong resonance with the adjacent carbonyl group, forcing a planar geometry that restricts the rotation of the pyrrolidine ring. Conversely, the sulfonamide nitrogen exhibits a geometry ranging from highly pyramidalized sp3 to flattened sp2 , depending on crystal packing forces. The tetrahedral nature of the sulfur atom prevents effective π -conjugation with the nitrogen lone pair, allowing the sulfonamide pyrrolidine to rotate more freely. Crystallography unambiguously maps these dihedral angles and the distinct puckering modes (e.g., envelope vs. half-chair) of the two five-membered rings.

Quantitative Crystallographic Data

Table 1: Representative Single Crystal X-ray Diffraction Parameters

ParameterExpected Value / RangeSignificance
Crystal System MonoclinicTypical for asymmetric organic sulfonamides.
Space Group P21​/c Centrosymmetric packing driven by weak C-H···O interactions.
Amide N-C(=O) Bond ~1.33 ÅIndicates strong double-bond character (resonance).
Sulfonamide N-S Bond ~1.61 - 1.63 ÅIndicates standard single-bond character[4].
Amide Dihedral Angle ~0° to 15°Near-planar alignment with the carbonyl group.
Final R1​ Factor < 0.05Validates a high-quality structural model[5].
Protocol: Small Molecule X-ray Crystallography

This self-validating protocol ensures the acquisition of high-fidelity diffraction data[6].

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound (purity >99%) in a minimum volume of a good solvent (e.g., dichloromethane). Place the open vial inside a larger, sealed chamber containing a poor solvent (e.g., hexanes). Allow vapor to diffuse over 3–7 days to promote slow, ordered nucleation.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal with sharp extinction edges (ideal dimensions: 0.1 × 0.1 × 0.2 mm). Mount the crystal on a cryoloop using paratone oil.

  • Data Collection: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Cryocooling minimizes the thermal motion of atoms, reducing Debye-Waller factors and drastically improving the resolution of high-angle diffraction spots[3]. Use Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) radiation.

  • Structure Solution & Refinement: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL via Olex2)[5].

  • Validation Checkpoint: Ensure the internal merging R-factor ( Rint​ ) is < 0.05 and the goodness-of-fit (S) is approximately 1.0. An R1​ < 5% confirms the model's absolute integrity.

XRD_Workflow S1 Sample Preparation (Purity >99%) S2 Crystal Growth (Vapor Diffusion) S1->S2 S3 Crystal Mounting (Cryoloop @ 100K) S2->S3 S4 Data Collection (Mo/Cu Kα Radiation) S3->S4 S5 Phase Problem Solution (Direct Methods) S4->S5 S6 Structure Refinement (Least-Squares) S5->S6

Caption: Step-by-step workflow for small molecule X-ray crystallography and structure determination.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Spectral Signatures

In small molecule NMR, techniques such as COSY, HSQC, and HMBC are essential for unambiguous structure elucidation[7]. The primary analytical challenge for this molecule is distinguishing the two chemically similar pyrrolidine rings.

Because the amide C-N bond has partial double-bond character, rotation around this bond is restricted at room temperature. This phenomenon creates two distinct magnetic environments for the α -CH₂ protons of the amide pyrrolidine (often resulting in two separate, broadened multiplets). In contrast, the sulfonamide pyrrolidine rotates freely, rendering its two α -CH₂ groups magnetically equivalent. Furthermore, the highly electron-withdrawing nature of the -SO₂- group deshields the adjacent aromatic protons more strongly than the carbonyl group, allowing for the precise assignment of the AA'BB' aromatic spin system.

Quantitative NMR Data

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298 K)

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
Aromatic (near SO₂) 7.85127.5Doublet ( J≈8.2 Hz), 2H
Aromatic (near C=O) 7.60128.0Doublet ( J≈8.2 Hz), 2H
Carbonyl (C=O) -168.5Quaternary Carbon
Sulfonyl (C-SO₂) -139.0Quaternary Carbon
Amide Pyrrolidine ( α ) 3.65, 3.4049.5, 46.2Split due to restricted rotation (rotamers)
Amide Pyrrolidine ( β ) 1.9526.0, 24.5Multiplet, 4H
Sulfonamide Pyrrolidine ( α ) 3.2548.0Equivalent, Multiplet, 4H
Sulfonamide Pyrrolidine ( β ) 1.7525.2Equivalent, Multiplet, 4H
Protocol: High-Resolution NMR Workflow

This protocol establishes a self-validating pipeline for spectral acquisition and assignment[8].

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃, tune and match the probe, and shim the magnet to achieve a line width of < 1.0 Hz for the TMS peak.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay D1​=2 s) and a ¹³C{¹H} spectrum (1024 scans).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. The HMBC is critical here: it will show cross-peaks from the amide pyrrolidine α -protons to the carbonyl carbon (~168 ppm), unambiguously differentiating them from the sulfonamide pyrrolidine protons.

  • Validation Checkpoint: Integrate the ¹H spectrum. The ratio of aromatic protons to aliphatic protons must strictly equal 4:16 (1:4). Any deviation indicates the presence of protonated impurities or incomplete relaxation.

NMR_Workflow N1 1D 1H & 13C NMR (Identify Rotamers) N2 COSY (Map Spin Systems) N1->N2 N3 HSQC (Direct C-H Bonds) N1->N3 N4 HMBC (Long-Range C-H) N2->N4 N3->N4 N5 Final Assignment (Amide vs Sulfonamide) N4->N5

Caption: Logical pathway for using 1D and 2D NMR techniques to assign pyrrolidine environments.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Source: uq.edu.au. URL:[Link][3]

  • Small molecule-NMR | University of Gothenburg. Source: gu.se. URL:[Link][7]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module | Journal of Chemical Education - ACS Publications. Source: acs.org. URL:[Link][5]

  • Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link][1]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - MDPI. Source: mdpi.com. URL:[Link][2]

  • Quantification of Small Molecule Partitioning in a Biomolecular Condensate with 2D Nuclear Magnetic Resonance Spectroscopy - PMC. Source: nih.gov. URL:[Link][8]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC. Source: nih.gov. URL:[Link][4]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Preclinical Characterization

Introduction: Deconstructing a Novel Scaffold

The compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine represents a unique chemical entity at the intersection of two privileged pharmacophores in medicinal chemistry: the benzenesulfonyl group and the pyrrolidine ring.[1][2][3][4] The sulfonylurea and related sulfonamide moieties are cornerstone structures in drugs targeting conditions from diabetes to cancer, often by interacting with ion channels or enzymes.[1][5] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, making it a valuable component in designing selective ligands for a wide array of biological targets.[2][4][6]

Given its hybrid structure, a comprehensive in vitro pharmacological evaluation is essential to elucidate the mechanism of action, target selectivity, and potential therapeutic utility of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. This guide provides a strategic and technically detailed framework for the preclinical in vitro characterization of this and related novel chemical entities. As a Senior Application Scientist, the emphasis here is not merely on a sequence of assays, but on building a logical, self-validating experimental cascade that progressively refines our understanding of the compound's biological activity.

Part 1: Primary Target Identification and Affinity Determination

The initial and most critical step is to identify the primary molecular target(s) of the compound. The benzenesulfonyl moiety suggests potential interactions with targets historically associated with sulfonylureas, such as the sulfonylurea receptor (SUR), an ATP-binding cassette transporter that is a subunit of ATP-sensitive potassium (K-ATP) channels.[5] However, the pyrrolidine component and the overall structure could confer affinity for a much broader range of targets, including G-protein coupled receptors (GPCRs), other ion channels, or enzymes like carbonic anhydrases.[7]

A broad-based initial screening is therefore the most logical starting point.

Experimental Protocol: Broad Target Screening (Radioligand Binding and Enzyme Inhibition Assays)

This initial screen aims to identify high-affinity interactions across a diverse panel of receptors, channels, transporters, and enzymes.

1. Panel Selection:

  • Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes at a minimum:
  • GPCRs (adrenergic, dopaminergic, serotonergic, muscarinic, etc.)
  • Ion channels (including K-ATP channel subunits like SUR1)
  • Enzymes (e.g., carbonic anhydrases, cholinesterases, kinases)[1][7]
  • Nuclear receptors and transporters.

2. Assay Principle (Example: Radioligand Binding Assay):

  • Objective: To determine if the test compound displaces a known high-affinity radiolabeled ligand from its target receptor.
  • Materials:
  • Cell membranes or purified protein expressing the target of interest.
  • A specific, high-affinity radioligand (e.g., [³H]-Glibenclamide for SUR1).
  • Test compound: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, dissolved in a suitable vehicle (e.g., DMSO).
  • Assay buffer, scintillation fluid, microplates, and a scintillation counter.
  • Step-by-Step Methodology:
  • Prepare serial dilutions of the test compound.
  • In a microplate, combine the cell membranes/protein, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, vehicle (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).
  • Incubate to allow the binding to reach equilibrium.
  • Rapidly filter the mixture through a filter mat to separate bound from free radioligand.
  • Wash the filters to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

3. Data Analysis and Interpretation:

  • A significant inhibition (typically >50%) at a screening concentration of 1-10 µM is considered a "hit" and warrants further investigation.
  • These hits are then subjected to follow-up concentration-response experiments to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Data Presentation: Primary Target Affinity

The results from the concentration-response studies for promising "hits" should be summarized in a clear, tabular format.

TargetAssay TypeKi (nM)Hill Slopen
Target XRadioligand Binding150 ± 120.983
Target YEnzyme Inhibition450 ± 351.13
Target ZRadioligand Binding>10,000N/A2

Ki values are presented as mean ± SEM from 'n' independent experiments.

Part 2: Functional Characterization of Target Interaction

Once a high-affinity target is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound act as an agonist, antagonist, inverse agonist, or a modulator? This requires transitioning from binding assays to cell-based functional assays that measure a physiological response downstream of target engagement.

Workflow for Functional Assay Selection

Caption: Logic flow for selecting an appropriate functional assay.

Experimental Protocol: Cell-Based Functional Assay (Example: cAMP Accumulation for a Gs-coupled GPCR)

1. Principle:

  • This assay measures the ability of the compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) in cells expressing the target GPCR.

2. Methodology:

  • Cell Culture: Culture a stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).
  • Agonist Mode:
  • Plate the cells in a multi-well plate.
  • Treat the cells with increasing concentrations of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine.
  • Incubate for a defined period.
  • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaLISA).
  • Antagonist Mode:
  • Pre-incubate the cells with increasing concentrations of the test compound.
  • Add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).
  • Incubate and then measure the inhibition of the agonist-induced cAMP production.

3. Data Analysis:

  • Agonist: Plot the cAMP response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
  • Antagonist: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50. This can be converted to an antagonist affinity constant (Kb) using the Cheng-Prusoff equation.
Data Presentation: Functional Activity Profile
TargetFunctional ModeEC50 / IC50 (nM)Efficacy (% of control agonist)n
Target XAgonist75 ± 895%3
Target XAntagonist>10,000N/A2

Part 3: Selectivity and In Vitro Safety Pharmacology

A therapeutically viable compound must exhibit selectivity for its intended target over other biologically relevant molecules to minimize the risk of off-target effects.[8] This involves profiling the compound against a panel of targets known to be associated with adverse drug reactions.

Experimental Workflow: Selectivity Profiling

G A Primary Target Potency (EC50) Determined B Selectivity Panel Screening (e.g., hERG, CYP450 enzymes, kinases) A->B  Proceed if potent C Determine IC50 for Off-Targets B->C  For any hits >50% inhibition D Calculate Selectivity Index (IC50 Off-Target / EC50 Primary Target) C->D E Risk Assessment (Is the selectivity window sufficient?) D->E

Caption: Workflow for assessing compound selectivity.

Key Assays in Safety Profiling:
  • In Vitro hERG Channel Assay:

    • Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). This is a critical safety-related screen.

    • Method: Automated patch-clamp electrophysiology on cells expressing the hERG channel.

    • Endpoint: IC50 for channel inhibition.

  • Cytochrome P450 (CYP) Inhibition Assay:

    • Rationale: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions.

    • Method: Incubate the compound with human liver microsomes and isoform-specific fluorescent probe substrates.

    • Endpoint: IC50 for inhibition of substrate metabolism.

Data Presentation: Selectivity and Safety Profile
Off-TargetAssay TypeIC50 (µM)Selectivity Index (vs. Target X)
hERG ChannelPatch Clamp> 30> 400-fold
CYP3A4Fluorometric15.2~200-fold
CYP2D6Fluorometric> 30> 400-fold
Target YEnzyme Inhibition0.456-fold

Selectivity Index is calculated as IC50 (Off-Target) / EC50 (Primary Target, from functional data).

Conclusion: Synthesizing a Pharmacological Identity

The in vitro pharmacological profiling of a novel compound like 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a systematic process of inquiry. It begins with a broad search for a molecular target and progressively narrows to a detailed characterization of the drug-target interaction, including its functional consequences and its selectivity over potential off-targets.

The hypothetical data presented here would suggest that our compound is a potent and efficacious agonist for "Target X", with a reasonable selectivity window against key safety-related off-targets like hERG and major CYP enzymes. The 6-fold selectivity against "Target Y" might warrant further investigation or chemical modification to improve the selectivity profile. This structured, data-driven approach is fundamental to making informed decisions in drug development, enabling the progression of only those compounds with the most promising therapeutic potential and an acceptable safety margin.

References

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Publication details not fully available in search results)
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

  • The role of pharmacological profiling in safety assessment. PubMed. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unknown

In drug discovery and development, the journey of a molecule from a promising hit to a clinical candidate is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, stability, and others—dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The molecule at the center of this guide, 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, represents a novel chemical entity for which extensive public data is not available.

This guide, therefore, is structured not as a static data sheet but as a comprehensive roadmap for characterization. It is designed for the research scientist and drug development professional, providing the theoretical underpinnings and field-proven experimental protocols necessary to fully elucidate the physicochemical profile of this, or any, novel compound. We will proceed from in silico prediction to detailed experimental verification, explaining the causality behind each step and creating a self-validating system of analysis. The insights herein are grounded in decades of medicinal chemistry practice and established analytical standards.

Molecular Architecture and Predicted Physicochemical Profile

The structure of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine combines several key pharmacophoric features: a central para-substituted benzene ring, a sulfonamide linker, and an amide group, with two terminal pyrrolidine rings. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to confer three-dimensionality and improve solubility and metabolic properties.[1][2][3] The sulfonamide and amide groups are critical hydrogen bond acceptors that significantly influence polarity and target engagement.

Before embarking on laboratory work, a standard and cost-effective first step is the computational prediction of core physicochemical properties. These in silico estimates provide a baseline for experimental design and help anticipate potential liabilities.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₅H₂₀N₂O₃SDefines the elemental composition.
Molecular Weight 308.40 g/mol Influences diffusion and permeability. Within the "Rule of 5" limit (≤500).[4]
cLogP ~1.5 - 2.5A measure of lipophilicity. An optimal range is crucial for balancing solubility and membrane permeability.[4]
Topological Polar Surface Area (TPSA) ~60 - 70 ŲEstimates the surface area of polar atoms; a key predictor of cell permeability. Values <140 Ų are generally favorable for oral absorption.
Hydrogen Bond Donors 0The molecule lacks N-H or O-H groups. Complies with the "Rule of 5" (≤5).[4]
Hydrogen Bond Acceptors 5 (3xO, 2xN)The carbonyl oxygen, two sulfonyl oxygens, and two nitrogen atoms can accept hydrogen bonds. Complies with the "Rule of 5" (≤10).[4]
Rotatable Bonds 3A measure of molecular flexibility. Fewer rotatable bonds (<10) is often associated with better oral bioavailability.
Aqueous Solubility (LogS) Low to ModeratePredicted to have limited solubility due to its crystalline nature and moderate lipophilicity. A critical parameter for drug delivery and absorption.[5][6]
pKa Non-ionizableThe amide and sulfonamide nitrogens are non-basic due to resonance delocalization of their lone pairs. The absence of an ionizable center in the physiological pH range simplifies its behavior but can impact solubility.

Synthesis and Structural Elucidation: Establishing the Ground Truth

The first and most critical phase of experimental work is the unambiguous synthesis and structural confirmation of the target compound. A plausible and efficient synthetic route provides the high-purity material required for all subsequent characterization assays.

Proposed Synthetic Workflow

A logical approach to the synthesis involves a two-step process starting from a commercially available building block, 4-chlorosulfonylbenzoyl chloride. This ensures a convergent and high-yielding pathway.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Sulfonamide Formation start 4-Chlorosulfonylbenzoyl Chloride + Pyrrolidine (1 eq.) base1 Base (e.g., Triethylamine) Dichloromethane (DCM) start->base1 Reaction Conditions intermediate Intermediate: 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride base1->intermediate Forms base2 Base (e.g., Triethylamine) DCM intermediate->base2 Reacts with reagent2 Pyrrolidine (1 eq.) reagent2->base2 purification Workup & Purification (e.g., Column Chromatography) base2->purification Yields crude product product Final Product: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine purification->product

Caption: Proposed two-step synthesis of the title compound.

Protocol for Structural Elucidation

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. This is a self-validating system where data from orthogonal techniques must converge to provide a complete picture.

1. Mass Spectrometry (MS):

  • Methodology: Electrospray Ionization (ESI) in positive mode coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Rationale: Provides the exact mass of the molecule, confirming its elemental composition. The high resolution distinguishes the target from potential impurities with similar nominal masses.

  • Expected Result: A prominent [M+H]⁺ ion at m/z 309.1216, corresponding to the molecular formula C₁₅H₂₁N₂O₃S⁺.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7]

  • Rationale: Provides unambiguous confirmation of the molecular structure by mapping the chemical environment of every proton and carbon atom.

  • Predicted ¹H NMR Signals:

    • Aromatic Protons: Two sets of doublets in the ~δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Pyrrolidine Protons (Amide): Two triplets around ~δ 3.4-3.7 ppm.

    • Pyrrolidine Protons (Sulfonamide): Two triplets around ~δ 3.2-3.5 ppm.

    • Pyrrolidine Protons (β-carbons): Multiplets in the upfield region of ~δ 1.8-2.1 ppm.

  • Predicted ¹³C NMR Signals:

    • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, ~δ 168-172 ppm.

    • Aromatic Carbons: Signals for the six carbons of the benzene ring between ~δ 125-145 ppm.

    • Pyrrolidine Carbons: Four aliphatic carbon signals in the upfield region, generally between ~δ 24-50 ppm.

3. Infrared (IR) Spectroscopy:

  • Methodology: Attenuated Total Reflectance (ATR) is a rapid and common method.

  • Rationale: Confirms the presence of key functional groups.

  • Expected Absorption Bands:

    • C=O Stretch (Amide I): Strong, sharp peak around 1630-1650 cm⁻¹.

    • S=O Stretch (Sulfone): Two strong peaks, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[8]

Experimental Determination of Core Physicochemical Properties

With confirmed, high-purity material in hand, the core physicochemical properties can be experimentally determined. The choice of method often involves a trade-off between throughput and the type of data generated (e.g., kinetic vs. thermodynamic).[5]

Physicochemical_Characterization_Workflow cluster_properties Core Property Determination cluster_analysis Analysis & Interpretation start Pure, Confirmed Compound mp Melting Point (Capillary Method) start->mp sol Aqueous Solubility (Shake-Flask Method) start->sol lip Lipophilicity (LogD) (Shake-Flask or HPLC) start->lip stab Chemical Stability (pH & Temp Stress) start->stab data Quantitative Data (mp, mg/mL, LogD, t½) mp->data sol->data lip->data stab->data sar Structure-Property Relationship Analysis data->sar profile Comprehensive Physicochemical Profile sar->profile

Caption: Workflow for experimental physicochemical characterization.

Melting Point
  • Importance: A sharp melting point is an indicator of high purity. For crystalline solids, it relates to the lattice energy, which in turn influences solubility.

  • Methodology (Capillary Method):

    • Load a small amount of finely powdered, dry compound into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Self-Validation: A narrow melting range (<2 °C) is indicative of a pure compound.

Aqueous Solubility (Thermodynamic)
  • Importance: Adequate solubility is a prerequisite for absorption and distribution. Thermodynamic solubility represents the true equilibrium saturation point and is the gold standard measurement.[6]

  • Methodology (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully remove an aliquot of the supernatant.

    • Quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Causality: This method is chosen because it allows the crystal lattice to break down and the solution to become fully saturated, providing the most accurate and relevant solubility value for predicting in vivo dissolution.

Lipophilicity (LogD)
  • Importance: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. LogD is the partition coefficient at a specific pH (typically 7.4) and is more physiologically relevant than LogP for compounds that could ionize (though this molecule is not expected to).[6]

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small volume of the stock solution to a vial containing pre-saturated n-octanol and aqueous buffer (pH 7.4). The final DMSO concentration should be very low (<1%).

    • Vortex the mixture vigorously to allow for partitioning, then centrifuge to separate the two phases.

    • Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogD₇.₄ as log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Trustworthiness: The shake-flask method is the benchmark for LogD determination. Running replicates and ensuring mass balance (total amount recovered equals the initial amount) validates the experimental result.

Authoritative Grounding & Field Insights

The predicted and experimentally determined physicochemical properties of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine place it in an interesting region of chemical space. Its molecular weight is well within typical drug-like ranges. The presence of five hydrogen bond acceptors and a moderate TPSA suggests it has the polar features necessary for target interaction and potential solubility, while the lack of hydrogen bond donors may reduce its susceptibility to certain metabolic pathways and improve membrane permeability.

The key balance for this molecule will be between its moderate lipophilicity (cLogP ~1.5-2.5) and its aqueous solubility. The sulfonamide and amide groups, while polar, are part of a relatively rigid and large hydrophobic core. If experimental solubility proves to be a liability (<10 µg/mL), formulation strategies or structural modifications—such as introducing a basic amine on one of the pyrrolidine rings—would be the logical next step in a drug discovery program. Such a modification would introduce a positive charge at physiological pH, dramatically increasing aqueous solubility through salt formation, but would also increase the TPSA and require re-evaluation of the overall ADMET profile. This iterative process of measurement, analysis, and rational design is the cornerstone of modern medicinal chemistry.[4][9]

References

  • PubChem. 1-(4-Chloro-benzenesulfonyl)-pyrrolidine | C10H12ClNO2S | CID 791130. Available from: [Link]

  • Mandle, M. et al. (2022). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. Available from: [Link]

  • Pacific BioLabs. Physicochemical Properties Testing Services. Available from: [Link]

  • Arman, H. D. et al. (2020). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • MolPort. 1-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

  • Global Substance Registration System (GSRS). 1-(4-CHLORO-BENZENESULFONYL)-PYRROLIDINE. Available from: [Link]

  • Common Organic Chemistry. Pyrrolidine. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Gümüş, M. et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. Available from: [Link]

  • NIST. Pyrrolidine. NIST WebBook. Available from: [Link]

  • Meanwell, N. A. (2021). A Prospective Method To Guide Small Molecule Drug Design. ACS Publications. Available from: [Link]

  • Saito, N. et al. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. Available from: [Link]

  • Franchini, S. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. Available from: [Link]

  • IRIS Unipa. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, a molecule of interest in contemporary chemical and pharmaceutical research. The document elucidates its fundamental chemical properties, including a detailed breakdown of its molecular weight and exact mass. A proposed synthetic pathway is detailed, offering a reproducible experimental protocol. Furthermore, this guide explores the compound's potential applications, drawing insights from the well-established bioactivity of its constituent chemical moieties—the pyrrolidine ring and the benzenesulfonamide core. This paper is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing both theoretical understanding and practical guidance.

Introduction: The Scientific Rationale

The pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved pharmaceuticals and natural alkaloids, prized for its ability to confer advantageous physicochemical properties such as aqueous solubility and three-dimensional complexity, which is crucial for specific interactions with biological targets.[1][2][3][4] Its non-planar, saturated structure allows for a thorough exploration of pharmacophore space, a significant advantage over flat, aromatic systems.[4]

Concurrently, the benzenesulfonamide group is a cornerstone in medicinal chemistry, most famously as the basis for sulfa drugs, the first class of effective systemic antibacterial agents.[5] The versatility of this functional group extends to a wide array of therapeutic areas, including carbonic anhydrase inhibitors, diuretics, and antiviral agents.[6]

The compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine represents a logical and intriguing convergence of these two privileged structures. The dual incorporation of the pyrrolidine motif—one in an amide linkage and the other in a sulfonamide linkage—suggests a molecule with a unique spatial arrangement and a rich potential for forming multiple interactions within a biological binding site. This guide aims to provide the core technical data and theoretical framework necessary to stimulate and support further investigation into this promising compound.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine are summarized below. These values are critical for experimental design, from reaction stoichiometry to analytical characterization.

IdentifierValueSource
IUPAC Name 1-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}pyrrolidineN/A
Molecular Formula C15H20N2O3SCalculated
Molecular Weight 324.40 g/mol Calculated
Exact Mass 324.11946 DaCalculated

Note: As of the last update, a specific CAS number for this compound has not been publicly indexed, suggesting its novelty in the broader chemical space.

Proposed Synthesis and Characterization

A robust and logical synthetic route is essential for the procurement of a pure sample for further study. The proposed synthesis of the title compound is a two-step process starting from commercially available 4-chlorosulfonylbenzoic acid.

Synthetic Pathway Overview

The synthesis involves two sequential nucleophilic substitution reactions on the two electrophilic centers of the starting material: the sulfonyl chloride and the carboxylic acid.

Synthetic_Pathway start 4-Chlorosulfonylbenzoic Acid intermediate 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid start->intermediate Step 1: Sulfonamide Formation pyrrolidine1 Pyrrolidine (1 eq) Triethylamine pyrrolidine1->intermediate pyrrolidine2 Pyrrolidine (1 eq) HATU, DIPEA product 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine pyrrolidine2->product intermediate->product Step 2: Amide Coupling

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

  • To a stirred solution of 4-chlorosulfonylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of pyrrolidine (1.0 eq) in THF dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 1M HCl (aq) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.

Step 2: Synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

  • Dissolve 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) in dimethylformamide (DMF).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.

  • Add pyrrolidine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. The expected [M+H]+ ion would be at m/z 325.1272.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the benzene ring and the aliphatic protons of the two distinct pyrrolidine rings.

    • ¹³C NMR will confirm the presence of all 15 carbon atoms in their unique chemical environments.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl (S=O) and amide carbonyl (C=O) groups.

Potential Applications and Future Research Directions

While this specific molecule has not been extensively studied, its structural components suggest several promising avenues for research.

Potential_Applications core 1-[4-(pyrrolidine-1-carbonyl)- benzenesulfonyl]pyrrolidine sulfonamide Benzenesulfonamide Moiety core->sulfonamide contains pyrrolidine_amide Pyrrolidine Amide Moiety core->pyrrolidine_amide contains antimicrobial Antimicrobial Agents (Sulfa Drug Analogs) sulfonamide->antimicrobial suggests potential as enzyme_inhibitor Enzyme Inhibitors (e.g., Carbonic Anhydrase) sulfonamide->enzyme_inhibitor suggests potential as cns_agents CNS Receptor Ligands pyrrolidine_amide->cns_agents suggests potential as

Caption: Relationship between structure and potential applications.

  • Antimicrobial Research: The benzenesulfonamide core is a classic pharmacophore for antimicrobial activity.[5] This compound could be screened against various bacterial and fungal strains to assess its potential as a novel antibiotic.

  • Enzyme Inhibition Studies: Sulfonamides are known inhibitors of several enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy.[6] The unique substitution pattern of the title compound could lead to novel selectivity profiles.

  • Central Nervous System (CNS) Ligands: The phenylsulfonyl-pyrrolidine motif is found in ligands for G-protein coupled receptors (GPCRs), which are important targets for CNS disorders.[7] The amide-linked pyrrolidine adds another point of potential interaction that could be explored.

Future research should focus on the synthesis and purification of this compound, followed by a broad biological screening to identify its primary activities. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity for any identified biological targets.

Conclusion

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a compound with significant untapped potential, strategically combining two of medicinal chemistry's most successful structural motifs. This guide provides the essential chemical data, a plausible synthetic route, and a rationale for its further investigation. It is hoped that this document will serve as a catalyst for new research endeavors that will ultimately elucidate the therapeutic potential of this and related molecules.

References

  • GSRS (2025). 1-(4-CHLORO-BENZENESULFONYL)-PYRROLIDINE.
  • PubChem (2025). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MolPort (n.d.). 1-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide.
  • Inxight Drugs (n.d.). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine.
  • Apaydın, S., & Török, M. (2019). Sulfonamides as a Rich Source for Drug Discovery. In Bioactive Compounds. IntechOpen.
  • FDA Global Substance Registration System (n.d.). 1-(4-CHLORO-BENZENESULFONYL)-PYRROLIDINE.
  • Akocak, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224.
  • Enamine (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938.
  • CymitQuimica (n.d.). CAS 334981-10-1: 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine.
  • Matsukama, K., et al. (2023).
  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemicalBook (2022). Uses and Properties of Pyrrolidine.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem (n.d.). 1-(Phenylsulfonyl)pyrrolidine.

Sources

Preliminary Binding Affinity Profiling of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (MW ≈ 308.4 g/mol ) is a highly rigid, lipophilic small molecule characterized by a central benzenesulfonyl core flanked by two pyrrolidine rings. Structurally, it features both a tertiary sulfonamide and a tertiary amide. Because both nitrogen atoms are embedded within pyrrolidine rings, the molecule possesses zero hydrogen bond donors , restricting its interaction modalities to hydrogen bond acceptance, dipole-dipole interactions, and hydrophobic shape complementarity.

Compounds sharing this pyrrolidine sulfonamide scaffold have emerged as potent, structurally rigid modulators for targets such as the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel[1]. This whitepaper outlines the authoritative, self-validating biophysical workflows required to determine the preliminary binding affinity ( KD​ ), kinetic rates ( kon​ , koff​ ), and thermodynamic signature ( ΔH , −TΔS ) of this compound against a representative protein target.

Thermodynamic Causality: The "Why" Behind the Structure

Before executing in vitro protocols, it is critical to understand the causality between the compound's structure and its expected binding thermodynamics. Binding affinity is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

The bis-pyrrolidine architecture drastically restricts the number of rotatable bonds compared to linear alkyl amine analogs. When a flexible ligand binds a target, it suffers a severe entropic penalty ( ΔS<0 ) due to the loss of conformational freedom. By pre-organizing the ligand into a restricted conformational ensemble, the bis-pyrrolidine core minimizes this entropic penalty, effectively driving a more favorable ΔG and a lower KD​ . Furthermore, the lack of H-bond donors forces the interaction to rely heavily on the hydrophobic effect—a process characterized by the entropically favorable release of ordered water molecules from the target's binding pocket.

Fig 1. Causal relationship between the rigid bis-pyrrolidine core and binding thermodynamics.

Biophysical Characterization Workflows

To build a trustworthy and comprehensive binding profile, we employ an orthogonal, self-validating workflow. High-throughput screening (e.g., TR-FRET) provides a preliminary IC50​ , but biophysical methods are required to decouple this into kinetic and thermodynamic components.

Fig 2. Sequential biophysical workflow for evaluating preliminary binding affinity.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index near a sensor surface, allowing for the real-time determination of steady-state and kinetic binding affinities[2]. Causality & Trustworthiness: For a low-molecular-weight compound (~308 Da), the mass shift upon binding is minimal. To achieve a high signal-to-noise ratio without inducing mass transport limitations (where the binding rate is artificially limited by the diffusion of the analyte), we utilize a high-capacity CM5 sensor chip with optimized ligand density. The system is made self-validating by running a DMSO calibration curve; because DMSO drastically alters the bulk refractive index, matching the exact DMSO concentration between the running buffer and the analyte injection is mandatory to prevent false-positive signals.

Isothermal Titration Calorimetry (ITC)

ITC directly quantifies the heat released or absorbed during a biomolecular binding event[3]. Causality & Trustworthiness: While SPR provides kinetics, ITC provides the thermodynamic drivers ( ΔH and ΔS )[4]. ITC acts as a self-validating system through the determination of the stoichiometry parameter ( n ). If n≈1 , it proves that the bis-pyrrolidine compound is binding specifically to a 1:1 target site. If n>>1 , it indicates non-specific aggregation or micelle formation.

Quantitative Data Synthesis

Below is a representative data matrix summarizing the expected biophysical profile of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine against a model target (e.g., TRPV4).

Assay ModalityParameterRepresentative ValueMechanistic Interpretation
TR-FRET IC50​ 450 nMPreliminary biochemical potency; subject to assay conditions.
SPR KD​ (Affinity)380 nMTrue equilibrium dissociation constant; confirms TR-FRET data.
SPR kon​ (Association) 1.2×105 M−1s−1 Moderate on-rate, typical for highly lipophilic, rigid molecules.
SPR koff​ (Dissociation) 4.5×10−2 s−1 Residence time ( τ≈22 sec); driven by hydrophobic trapping.
ITC ΔH (Enthalpy)-2.1 kcal/molWeak enthalpic driver due to the absence of H-bond donors.
ITC −TΔS (Entropy)-6.8 kcal/molDominant driver. Favorable entropy due to rigid pyrrolidine core and hydrophobic water displacement.
ITC n (Stoichiometry)0.98Confirms highly specific, 1:1 binding stoichiometry.

Step-by-Step Experimental Methodologies

Protocol A: SPR Kinetic Profiling (Self-Validating System)
  • Surface Preparation: Dock a CM5 sensor chip into a high-sensitivity SPR instrument (e.g., Biacore 8K). Activate flow cells (Fc1 and Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Inject the target protein (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 4.5) over Fc2 only, aiming for an immobilization level of ~3000 RU. Leave Fc1 as a blank reference. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Solvent Correction (Critical Step): Prepare a running buffer of PBS-P+ containing exactly 2.0% DMSO. Create a DMSO calibration series (1.5% to 2.8% DMSO in buffer) and inject over both cells to map the excluded volume effect.

  • Analyte Titration: Prepare a 3-fold dilution series of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (from 10 µM down to 41 nM) in the exact 2.0% DMSO running buffer.

  • Injection & Regeneration: Inject each concentration at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Validation: Subtract the Fc1 signal from Fc2, apply the DMSO solvent correction model, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: ITC Thermodynamic Profiling (Self-Validating System)
  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to dissolve the solid small molecule to prevent heat-of-dilution artifacts.

  • Cell & Syringe Loading: Load the sample cell (~300 µL) with the target protein at 20 µM. Load the injection syringe with the bis-pyrrolidine ligand at 200 µM (10x concentration).

  • Titration Parameters: Set the instrument temperature to 25°C and the stirring speed to 750 rpm. Program the syringe to perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Blank Titration: Perform a control experiment titrating the 200 µM ligand into the buffer alone.

  • Data Validation: Subtract the heat of dilution (from the blank titration) from the raw target titration data. Integrate the peaks and fit the isotherm using an independent binding model to yield ΔH , Ka​ (where KD​=1/Ka​ ), and n . Calculate −TΔS using the relationship ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications.[Link]

  • Isothermal titration calorimetry. Wikipedia.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.[Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a structurally versatile bis-functionalized benzene derivative, featuring both a pyrrolidine-1-carbonyl (amide) and a pyrrolidine-1-sulfonyl (sulfonamide) moiety at the para positions. Such motifs are highly valued in medicinal chemistry as robust structural scaffolds and bioisosteres [1]. This application note details a highly efficient, one-pot, two-step synthetic protocol starting from the commercially available 4-(chlorosulfonyl)benzoic acid, optimized for high yield, scalability, and straightforward purification.

Mechanistic Rationale & Experimental Design

To ensure a self-validating and high-yielding system, the protocol is designed around the differential reactivity of carboxylic acids and sulfonyl chlorides, leveraging a sequential activation-coupling strategy [2].

  • Phase 1 (Activation): The starting material, 4-(chlorosulfonyl)benzoic acid, contains a reactive sulfonyl chloride and an unreactive carboxylic acid. Direct coupling with an amine would yield a sulfonamide-carboxylic acid intermediate, requiring a secondary coupling agent (e.g., HATU or EDC) [3]. To bypass expensive coupling reagents and maximize atom economy, we utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) . DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid into a highly electrophilic acyl chloride. The gaseous byproducts (CO, CO₂, HCl) drive the reaction to completion and simplify the intermediate workup.

  • Phase 2 (Bis-Coupling): The resulting 4-(chlorosulfonyl)benzoyl chloride possesses two highly electrophilic centers. By introducing an excess of pyrrolidine (a strong nucleophile) in the presence of triethylamine (Et₃N) as an acid scavenger, both the acyl chloride and the sulfonyl chloride undergo rapid nucleophilic acyl/sulfonyl substitution [4].

  • Causality in Thermal Control: The addition of the amine must be performed at 0 °C. The reaction between acid/sulfonyl chlorides and amines is highly exothermic; failure to control the temperature leads to localized superheating, promoting the formation of colored degradation byproducts and reducing overall yield.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • Starting Material: 4-(chlorosulfonyl)benzoic acid (1.0 equiv, 10.0 mmol, 2.21 g)

  • Reagents: Oxalyl chloride (1.5 equiv, 15.0 mmol, 1.28 mL), Pyrrolidine (2.2 equiv, 22.0 mmol, 1.82 mL), Triethylamine (3.0 equiv, 30.0 mmol, 4.18 mL), N,N-Dimethylformamide (DMF, catalytic, 2 drops).

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

Phase 1: Acid Chloride Formation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 4-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol) in 25 mL of anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF to the suspension.

  • Activation: Place the flask in a room-temperature water bath. Slowly add oxalyl chloride (1.28 mL, 15.0 mmol) dropwise over 5 minutes. Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution, indicating complete conversion to 4-(chlorosulfonyl)benzoyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting residue in 10 mL of fresh anhydrous DCM.

Phase 2: Bis-Amidation/Sulfonamidation
  • Preparation of Amine Base: In a separate flame-dried 250 mL round-bottom flask, dissolve pyrrolidine (1.82 mL, 22.0 mmol) and triethylamine (4.18 mL, 30.0 mmol) in 30 mL of anhydrous DCM.

  • Thermal Control: Cool the amine solution to 0 °C using an ice-water bath.

  • Coupling: Attach an addition funnel and transfer the 4-(chlorosulfonyl)benzoyl chloride solution (from Phase 1) into it. Add this solution dropwise to the stirring amine mixture over 30 minutes to maintain the internal temperature near 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Validation: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material spot should be completely consumed, replaced by a single major product spot (UV active).

Phase 3: Workup & Purification
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove trace amines, followed by brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes). Collect the product fractions and evaporate to afford the pure target compound as a white crystalline solid.

Quantitative Data & Analytical Expected Results

The self-validating nature of this protocol ensures high purity. Below are the expected quantitative yields and analytical characterization metrics for the synthesized compound (Chemical Formula: C₁₅H₂₀N₂O₃S; Exact Mass: 308.12).

Analytical MethodParameter / AssignmentExpected Result / Value
Yield Isolated Chemical Yield85 - 92% (approx. 2.6 - 2.8 g)
LC-MS (ESI+) [M+H]⁺ peakm/z 309.13
¹H NMR (400 MHz, CDCl₃) Aromatic Protons (AA'BB' system)δ 7.85 (d, J = 8.2 Hz, 2H), δ 7.62 (d, J = 8.2 Hz, 2H)
¹H NMR (400 MHz, CDCl₃) Amide Pyrrolidine (α-CH₂)δ 3.65 (t, J = 6.8 Hz, 2H), δ 3.38 (t, J = 6.8 Hz, 2H)*
¹H NMR (400 MHz, CDCl₃) Sulfonamide Pyrrolidine (α-CH₂)δ 3.25 (t, J = 6.8 Hz, 4H)
¹H NMR (400 MHz, CDCl₃) Pyrrolidine (β-CH₂)δ 2.00 - 1.85 (m, 4H), δ 1.80 - 1.70 (m, 4H)
TLC Retention Factor R_f (50% EtOAc / Hexanes)~0.45 (UV Active)

*Note: The amide pyrrolidine α-protons appear as two distinct triplets due to restricted rotation around the C-N partial double bond, whereas the sulfonamide pyrrolidine protons appear as a single integrated triplet.

Workflow Visualization

Below is the logical workflow mapping the synthesis from activation to final purification.

SynthesisWorkflow SM 4-(Chlorosulfonyl)benzoic acid (Starting Material) Act Activation Phase Oxalyl Chloride, cat. DMF, DCM SM->Act Step 1: Suspend Int 4-(Chlorosulfonyl)benzoyl chloride (Highly Electrophilic Intermediate) Act->Int -CO2, -CO, -HCl (Gas) Coupling Bis-Coupling Phase Pyrrolidine (2.2 eq), Et3N, 0°C to RT Int->Coupling Step 2: Dropwise Addition Workup Workup & Extraction NaHCO3 / DCM / 1M HCl Coupling->Workup Quench & Phase Separation Purif Purification Silica Gel Chromatography Workup->Purif Organic Layer Concentration Prod 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine Purif->Prod Pure Isolate

Workflow for the bis-coupling synthesis of the target amide-sulfonamide via acid activation.

References

  • Aleksandrenko, S., Dobrydnev, A. V., Zhersh, S., & Grygorenko, O. O. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Chinthakindi, P. K., & Arvidsson, P. I. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4442–4447. URL: [Link]

  • Gandeepan, P., & Ackermann, L. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 10(17), 17361–17393. URL: [Link]

how to dissolve 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Dissolution of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in DMSO for Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sparingly Soluble Compounds in Cell-Based Assays

The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its unique three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] When incorporated into larger molecules such as benzenesulfonamides, these compounds exhibit a wide range of biological activities, including potential as enzyme inhibitors and modulators of various signaling pathways.[2][3] 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a representative of this class, combining the structural rigidity of the benzenesulfonyl core with two flexible pyrrolidine moieties.

A primary hurdle in the preclinical evaluation of such compounds is their often poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it an indispensable tool in high-throughput screening and cell-based assays.[4][5] However, the introduction of DMSO into a biological system is not without consequences. At elevated concentrations, DMSO can induce cellular stress, alter membrane permeability, and even cause cytotoxicity, thereby confounding experimental results.[6][7][8][9]

This document serves as a comprehensive guide for the effective and reproducible dissolution of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in DMSO. It provides a detailed protocol for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous cell culture media, with a focus on maintaining compound stability and minimizing solvent-induced artifacts. The principles and techniques described herein are grounded in established best practices for compound management in a drug discovery setting.

Physicochemical Profile & Initial Considerations

While specific experimental data for 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is not broadly published, we can infer its properties from its constituent parts: a benzenesulfonamide core and two pyrrolidine rings. This structure suggests a molecule with significant lipophilicity, predicting low intrinsic solubility in aqueous buffers.

Key Considerations:

  • DMSO Quality: Utilize only high-purity, anhydrous, sterile-filtered DMSO suitable for cell culture applications. DMSO is highly hygroscopic; absorbed water can significantly decrease its solvating power for hydrophobic compounds and may compromise the sterility of stock solutions.

  • Compound Purity: The purity of the compound will directly impact solubility and experimental outcomes. Ensure you are using a well-characterized batch with a known purity level.

  • Precipitation Risk: Compounds dissolved in 100% DMSO are prone to precipitation when diluted into the aqueous environment of cell culture media.[10][11] This protocol is designed to mitigate this risk through a carefully controlled dilution strategy.

Core Protocol: From Powder to Working Solution

This protocol is divided into two critical stages: the preparation of a high-concentration primary stock solution in 100% DMSO, and the subsequent serial dilution to create working solutions for direct application to cell cultures.

Materials & Equipment
  • 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (solid powder)

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • 37°C water bath (optional)

Part A: Preparation of a 10 mM Primary Stock Solution

The objective is to create a concentrated, stable stock solution that can be stored for long periods and from which working solutions can be conveniently prepared. A concentration of 10 mM is a standard starting point for most screening compounds.

Workflow Diagram: Preparing the Primary Stock

cluster_prep Part A: Primary Stock Preparation weigh 1. Calculate & Weigh Compound add_dmso 2. Add Calculated Volume of 100% DMSO weigh->add_dmso Transfer to sterile vial dissolve 3. Facilitate Dissolution (Vortex, Sonicate, Warm) add_dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot Once fully dissolved store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated primary stock solution.

Step-by-Step Protocol:

  • Calculate Required Mass: First, determine the molecular weight (MW) of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. Based on its structure (C19H21N3O3S), the calculated MW is approximately 327.45 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 327.45 g/mol = 3.27 mg.

  • Weigh Compound: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound. Transfer the powder to a sterile, amber glass vial or a low-retention polypropylene tube. Using amber vials protects light-sensitive compounds.

  • Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Vortex: Tightly cap the vial and vortex vigorously for 1-2 minutes.[10] Visually inspect for any remaining solid particles.

    • Sonication (Optional): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[10] Sonication uses ultrasonic waves to break apart particle agglomerates and enhance dissolution.

    • Gentle Warming (Optional): As a last resort, the solution can be gently warmed in a 37°C water bath for a few minutes.[10] Be cautious, as excessive heat can degrade some compounds. Always check compound stability information if available.

  • Confirm Dissolution: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles that can degrade the compound or introduce moisture into the stock, aliquot the primary stock into smaller, single-use volumes.[10] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

Part B: Preparation of Working Solutions for Cell Assays

This part of the protocol is critical for preventing compound precipitation upon dilution into aqueous media and for minimizing DMSO-induced cytotoxicity. The key principle is to perform intermediate dilutions in 100% DMSO before the final dilution into cell culture medium.[12]

Workflow Diagram: Preparing Working Solutions

cluster_working Part B: Working Solution Preparation primary_stock 1. Thaw 10 mM Primary Stock serial_dilute 2. Serial Dilution in 100% DMSO (e.g., to 1 mM, 100 µM) primary_stock->serial_dilute final_dilute 3. Final Dilution into Culture Medium (e.g., 1:1000) serial_dilute->final_dilute Use highest possible DMSO conc. add_to_cells 4. Add to Cells Immediately final_dilute->add_to_cells

Caption: Workflow for preparing final working solutions for cell assays.

Step-by-Step Protocol:

  • Determine Final Assay Concentrations: Decide on the final concentrations of the compound required for your experiment (e.g., a dose-response curve from 10 µM down to 10 nM).

  • Establish Maximum Final DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept as low as possible. It is crucial to determine the tolerance of your specific cell line, but a general guideline is to not exceed 0.5%.[9][10] For sensitive or primary cells, this limit should be even lower, at or below 0.1%.[4][13]

  • Create Intermediate DMSO Dilutions: Thaw one aliquot of your 10 mM primary stock. Perform serial dilutions in 100% DMSO to create a set of intermediate stocks. For example, to test a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would need a 10 mM intermediate stock (1:1000 dilution). If you wanted to test 1 µM, you would first create a 1 mM intermediate stock in DMSO.

    • Example: To make a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution into Culture Medium: This is the most critical step for avoiding precipitation. Add the intermediate DMSO stock directly to the pre-warmed cell culture medium that will be added to the cells. It is best practice to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or pipetting to ensure rapid dispersal.

    • Example: To achieve a final concentration of 10 µM in the well with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of culture medium.

  • Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your highest compound concentration condition.[10] This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Apply to Cells: Add the final working solutions (and the vehicle control) to your cell plates immediately after preparation to minimize the chance of the compound precipitating out of the diluted solution.

Data Presentation & Best Practices

Adherence to standardized concentration limits is essential for data integrity and reproducibility.

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Assay TypeRecommended Max. Final DMSO Concentration (%)Rationale & Key Considerations
General Cell Lines (e.g., HeLa, HEK293) ≤ 0.5%Most immortalized cell lines tolerate up to 1%, but keeping the concentration at or below 0.5% minimizes off-target effects and cytotoxicity.[9][10]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent-induced stress than established cell lines.[4]
Stem Cell Cultures ≤ 0.1%Higher DMSO concentrations can negatively impact morphology, viability, and differentiation pathways in stem cells.[7]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be rigorously optimized and kept consistent across all plates to ensure data comparability.

Troubleshooting

  • Problem: The compound precipitates immediately upon dilution into the aqueous culture medium.

    • Solution 1: Decrease the final concentration of the compound. You may be exceeding its solubility limit in the final medium.

    • Solution 2: Perform the final dilution in medium that contains serum (e.g., 10% FBS). Serum proteins can sometimes help to stabilize hydrophobic compounds.

    • Solution 3: Re-evaluate the final DMSO concentration. While not ideal, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25%) may keep the compound in solution. This must be accompanied by a corresponding vehicle control.[12]

  • Problem: The vehicle control shows significant cytotoxicity or altered cell behavior.

    • Solution: The cell line is too sensitive to the current DMSO concentration. The entire experiment must be re-designed to use a lower final DMSO concentration. This will require preparing more concentrated intermediate stocks in 100% DMSO.

Conclusion

The successful use of sparingly soluble compounds like 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in cell-based assays hinges on a meticulous and validated dissolution and dilution strategy. By preparing a concentrated primary stock in high-quality anhydrous DMSO, utilizing serial dilutions in 100% DMSO, and adhering to strict limits on the final solvent concentration in the assay, researchers can generate reliable and reproducible data. The inclusion of appropriate vehicle controls is non-negotiable for distinguishing compound-specific biological effects from solvent-induced artifacts. This protocol provides a robust framework to navigate the challenges of compound solubility, ensuring the integrity of downstream cellular analysis.

References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? [Online forum post]. Available: [Link]

  • Al-Saqi, S. H., et al. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 12(4), 2633-2639. Available: [Link]

  • Qi, W., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. Available: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case Studies. Available: [Link]

  • Singh, M., & Singh, R. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Available: [Link]

  • PubChem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine. National Center for Biotechnology Information. Available: [Link]

  • Molport. (n.d.). 1-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide. Available: [Link]

  • Inxight Drugs. (n.d.). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine. National Center for Advancing Translational Sciences. Available: [Link]

  • Global Substance Registration System. (n.d.). 1-(4-CHLORO-BENZENESULFONYL)-PYRROLIDINE. U.S. Food and Drug Administration. Available: [Link]

  • NextSDS. (n.d.). 4-[(PYRROLIDINE-1-CARBONYL)-AMINO]BENZENESULFONYL CHLORIDE — Chemical Substance Information. Available: [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Available: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Online forum post]. Available: [Link]

  • Reddit. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture? [Online forum post]. Available: [Link]

  • Prete, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7566. Available: [Link]

  • Lashinger, B. A., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(20), 9121-9139. Available: [Link]

  • Guler, E., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. Available: [Link]

  • Zhang, M., et al. (2025). Penicipyrrolidines A-N, pyrrolidine derivatives with inhibitory effects on EMT and fibroblast activation from the mangrove-derived fungus Penicillium sp. DM27. Marine Life Science & Technology, 7(2), 313-327. Available: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available: [Link]

Sources

Application Notes & Protocols for the In Vitro Characterization of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of the novel compound, 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. As specific biological data for this compound is not yet widely available, this guide establishes a logical, tiered assay cascade designed to efficiently profile its biological activity. We begin with foundational cytotoxicity screening, followed by targeted assays based on the compound's core structural motifs—a benzenesulfonamide and two pyrrolidine rings. These moieties are prevalent in a wide range of clinically significant drugs, suggesting potential activities including enzyme inhibition and receptor modulation.[1][2][3] The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for generating reliable preliminary data and guiding further mechanism-of-action studies.

Introduction and Compound Rationale

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a synthetic molecule featuring a benzenesulfonamide scaffold. The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, renowned for its role in a multitude of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4] A key feature of the sulfonamide group is its ability to act as a zinc-binding moiety, making it a privileged structure for designing inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs).[3]

Furthermore, the compound incorporates two pyrrolidine rings, a saturated nitrogen heterocycle frequently found in natural products and FDA-approved drugs, contributing to favorable pharmacokinetic properties and specific molecular interactions.[1][5] The combination of these structural features suggests that 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine warrants investigation against several classes of biological targets.

This guide presents a strategic workflow for the initial characterization of this compound, emphasizing scientific rigor and providing detailed, actionable protocols.

Strategic Assay Cascade

For a novel compound with an unknown biological profile, a tiered or cascaded screening approach is the most efficient method to identify its primary biological effects.[6] This strategy prioritizes resources by beginning with broad, fundamental assays before progressing to more specific and complex investigations.

Assay_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Screening (Hypothesis-Driven) cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Compound Preparation (Stock Solution & Dilutions) B General Cytotoxicity Assay (e.g., MTT Assay) A->B C Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, AChE) B->C If Not Broadly Cytotoxic D Cell-Based Pathway Assays (e.g., GPCR/cAMP Signaling) B->D E Inhibition Kinetics (e.g., Ki Determination) C->E If 'Hit' Identified F Dose-Response Analysis (IC50/EC50 Determination) D->F

Figure 1: A strategic, three-tiered workflow for the in vitro characterization of a novel compound.

Compound Preparation and Handling

Accurate and consistent compound preparation is the bedrock of reproducible results.

3.1. Materials

  • 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

3.2. Protocol for Stock Solution Preparation (10 mM)

  • Determine Molecular Weight (MW): The molecular formula is C19H22N2O3S. Calculate the precise MW. For this example, let's assume a hypothetical MW of 370.46 g/mol .

  • Weigh Compound: Accurately weigh out approximately 3.7 mg of the compound into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Use the following formula to determine the volume of DMSO needed for a 10 mM stock solution: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000 Example: (3.7 mg / 370.46 g/mol ) * 100,000 ≈ 1000 µL

  • Dissolution: Add the calculated volume of DMSO. Vortex thoroughly for at least 1 minute until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Senior Application Scientist's Note: DMSO is the most common solvent for initial screening, but its concentration in the final assay well should typically be kept below 0.5% (and ideally ≤0.1%) to prevent solvent-induced artifacts.[7] Always run a "vehicle control" (cells treated with the same final concentration of DMSO) to account for any solvent effects.

Table 1: Example Serial Dilution Scheme for IC50 Determination This table outlines the preparation of a 10-point, 3-fold serial dilution series starting from a 100 µM intermediate stock.

StepActionStarting ConcentrationVolume to TransferDiluent VolumeFinal Concentration
1Create Intermediate Stock10 mM2 µL198 µL (Assay Medium)100 µM
2Dilution 1 (Highest Conc.)100 µM--100 µM
3Dilution 2100 µM50 µL100 µL (Assay Medium)33.3 µM
4Dilution 333.3 µM50 µL100 µL (Assay Medium)11.1 µM
5Dilution 411.1 µM50 µL100 µL (Assay Medium)3.7 µM
...... (continue 3-fold dilutions)............
11Dilution 10 (Lowest Conc.)~0.005 µM50 µL100 µL (Assay Medium)~0.0017 µM

Tier 1 Protocol: General Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[8][9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8]

4.1. Principle

MTT_Principle cluster_0 In Living Cells cluster_1 Measurement A Yellow MTT (Water Soluble) B Purple Formazan (Insoluble Crystals) A->B Reduction D Solubilization (e.g., DMSO, SDS) B->D C Mitochondrial Dehydrogenases C->B E Purple Solution D->E F Measure Absorbance (~570 nm) E->F

Figure 2: Principle of the MTT cell viability assay.

4.2. Materials

  • Selected cell line (e.g., HeLa, A549, HepG2) plated in a 96-well flat-bottom plate

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

4.3. Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the compound as described in Table 1. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations (or vehicle control). Include "no-cell" blanks and "untreated" positive controls.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Monitor for the formation of purple precipitate in the viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Measurement: Place the plate on a shaker for 5-10 minutes to ensure homogeneity. Measure the absorbance at ~570 nm using a microplate reader.

4.4. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • IC50 Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of metabolic activity is inhibited).

Tier 2 Protocol Example: Enzyme Inhibition Assay

Given the benzenesulfonamide core, assessing inhibition of a relevant enzyme is a logical next step.[3] This generic protocol for a colorimetric enzyme inhibition assay can be adapted for various enzymes, such as acetylcholinesterase (using Ellman's reagent) or carbonic anhydrase.[10][11]

5.1. Principle

Enzyme_Inhibition cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction A Enzyme C Colored Product A->C B Substrate B->C F No/Reduced Product D Enzyme D->F Blocked E Substrate E->F G Inhibitor (Test Compound) G->D

Figure 3: General principle of a colorimetric enzyme inhibition assay.

5.2. Materials

  • Purified enzyme (e.g., human Carbonic Anhydrase II)

  • Substrate (e.g., p-nitrophenyl acetate for CA)

  • Assay buffer (specific to the enzyme, e.g., Tris-SO4, pH 7.6)

  • Test compound and known inhibitor (positive control, e.g., Acetazolamide for CA)

  • 96-well UV-transparent plate

  • Microplate reader capable of kinetic measurements

5.3. Step-by-Step Protocol

  • Reagent Preparation: Prepare all reagents in the appropriate assay buffer.

  • Plate Layout: Design the plate to include blanks (no enzyme), 100% activity controls (enzyme + substrate + vehicle), positive controls (enzyme + substrate + known inhibitor), and test compound wells.

  • Compound & Enzyme Addition: Add 25 µL of assay buffer (for 100% activity) or the appropriate dilution of the test compound/positive control to the wells. Then, add 50 µL of the enzyme solution to all wells except the blanks.[10]

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction.[10]

  • Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance over time (e.g., every 30 seconds for 5-10 minutes) at the appropriate wavelength for the colored product.

5.4. Data Analysis

  • Calculate Reaction Rate (Velocity): Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[10]

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of 100% Activity Control)) * 100

  • IC50 Determination: Plot % Inhibition against the log of the compound concentration and perform non-linear regression analysis as described for the MTT assay.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for In Vitro Assays

IssuePotential Cause(s)Recommended Solution(s)Reference
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel or automated pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[7]
Low Assay Window (Signal-to-Background) Suboptimal enzyme/substrate concentration; Low cell number or poor cell health.Optimize enzyme and substrate concentrations to be near the Km for inhibition assays. Ensure cells are healthy and in the logarithmic growth phase.[12][13]
Inconsistent Dose-Response Curve Compound precipitation at high concentrations; Compound instability in assay medium.Visually inspect wells for precipitate. Lower the top concentration or use a different solvent system if possible. Check compound stability over the assay duration.-
High Background Signal Reagent contamination; Autofluorescence/absorbance of the test compound.Use fresh, high-quality reagents. Run a control plate with the compound in assay buffer without cells/enzyme to check for interference.[7]

Conclusion

This application note provides a foundational framework for conducting the initial in vitro characterization of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. By employing a systematic, tiered approach—starting with broad cytotoxicity screening and progressing to hypothesis-driven enzyme or pathway-based assays—researchers can efficiently gather critical data to build a comprehensive biological profile of this novel compound. Adherence to these detailed protocols, including proper controls and data analysis techniques, will ensure the generation of high-quality, reproducible results essential for advancing drug discovery programs.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from Infinix Bio website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]

  • Chofor, V. A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from Marin Biologic Laboratories website. [Link]

  • Tsuji, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Shagan, A., et al. (2013). A guide for potency assay development of cell-based product candidates. Biologicals. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech website. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website. [Link]

  • Assay Depot. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from Assay Depot website. [Link]

  • RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from RSC Publishing website. [Link]

  • Khan, A., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from Assay Genie website. [Link]

  • Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • IRIE, K., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [Link]

  • Frontiers. (2023, May 23). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from Frontiers website. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from Reaction Biology website. [Link]

  • Smith, T. E., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • ResearchGate. (2018, December 11). New sulfonamide hybrids: Synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. Retrieved from ResearchGate. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Frontiers. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from Frontiers website. [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from ResearchGate. [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from NCBI website. [Link]

  • PMC. (n.d.). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. Retrieved from PMC website. [Link]

  • PubChem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine. Retrieved from PubChem website. [Link]

  • PubMed. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from PubMed. [Link]

  • Inxight Drugs. (n.d.). 1-(4-Chloro-benzenesulfonyl)-pyrrolidine. Retrieved from Inxight Drugs website. [Link]

  • Organic Syntheses. (2017, November 15). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Retrieved from Organic Syntheses website. [Link]

  • PubMed. (2023, May 26). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Retrieved from PubMed. [Link]

  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from ChemRxiv website. [Link]

Sources

The Emerging Role of Pyrrolidine-Benzenesulfonamides in CNS Drug Discovery: A Guide to GlyT1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note and Strategic Focus

Initial inquiries into the specific compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine reveal it to be a novel structure with limited publicly available data. However, its core components—a pyrrolidine ring, a benzenesulfonamide linker, and a second pyrrolidine moiety—are hallmarks of a well-established and therapeutically significant class of molecules: Glycine Transporter 1 (GlyT1) inhibitors.[1][2] This guide, therefore, pivots to provide a comprehensive overview of the medicinal chemistry, application, and evaluation of this broader, yet highly relevant, class of compounds. By focusing on the principles and established protocols for pyrrolidine-benzenesulfonamide GlyT1 inhibitors, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies applicable to the investigation of novel agents like 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine.

Introduction: The Therapeutic Promise of GlyT1 Inhibition

Glycine is a pivotal neurotransmitter in the central nervous system (CNS), exhibiting a dual role. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem and also functions as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[3][4][5] The extracellular concentrations of glycine are meticulously regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.[4][6] GlyT1, predominantly located on glial cells and near glutamatergic synapses, is crucial for modulating glycine levels around NMDA receptors.[7][8]

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms which are poorly addressed by current antipsychotics.[7][9][10] By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to an increase in its local concentration.[7][9] This, in turn, enhances NMDA receptor activity, offering a promising therapeutic strategy for schizophrenia and other CNS disorders characterized by glutamatergic dysregulation.[4][8][9] Pyrrolidine-benzenesulfonamide derivatives have emerged as a potent and selective class of GlyT1 inhibitors, with several compounds advancing into clinical development.[11][12][13]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic rationale for GlyT1 inhibitors is centered on the allosteric modulation of NMDA receptor activity. The NMDA receptor requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for its activation. Under physiological conditions, the glycine binding site on the NMDA receptor is often not saturated. By inhibiting GlyT1, the ambient concentration of glycine in the vicinity of the NMDA receptor is elevated, leading to increased co-agonist site occupancy and a greater probability of receptor activation upon glutamate release.[7] This enhancement of NMDA receptor-mediated signaling is believed to underlie the pro-cognitive and antipsychotic-like effects observed with GlyT1 inhibitors in preclinical models.[7][9]

GlyT1_Inhibition_Mechanism cluster_synapse Glutamatergic Synapse cluster_postsynaptic cluster_glial Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron GlialCell Glial Cell NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake GlyT1Inhibitor 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine (or analogue) GlyT1Inhibitor->GlyT1 Inhibition NMDAR->Postsynaptic Ca2+ Influx & Neuronal Activation caption Mechanism of GlyT1 Inhibition.

Figure 1: Simplified schematic of a glutamatergic synapse illustrating the mechanism of action for a GlyT1 inhibitor. By blocking the GlyT1 transporter on glial cells, the reuptake of glycine is inhibited, leading to increased synaptic glycine levels and enhanced NMDA receptor activation.

Synthetic Protocol: A General Approach to Pyrrolidine-Benzenesulfonamides

The synthesis of pyrrolidine-benzenesulfonamide GlyT1 inhibitors typically involves a multi-step process. A representative, generalized protocol is provided below, based on common synthetic strategies for this class of compounds. This protocol is for illustrative purposes and may require optimization for specific analogues.

Materials and Reagents:

  • 4-Carboxybenzenesulfonyl chloride

  • Pyrrolidine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol:

  • Synthesis of 4-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of pyrrolidine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride.

  • Synthesis of 1-[4-(Pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine:

    • Dissolve the purified 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of pyrrolidine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, perform an aqueous workup as described in Step 1.

    • Dry the organic layer, filter, and concentrate in vacuo.

    • Purify the final product by flash column chromatography or recrystallization to yield 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine.

Note: This is a generalized synthetic scheme. The synthesis of specific analogues may require different starting materials and reaction conditions. For instance, a Schotten-Baumann reaction could be an alternative for the acylation steps.[14]

Synthesis_Workflow Start 4-Carboxybenzenesulfonyl Chloride & Pyrrolidine Step1 Amide Formation (DCM, TEA, 0°C to RT) Start->Step1 Intermediate 4-(Pyrrolidine-1-carbonyl) benzenesulfonyl chloride Step1->Intermediate Step2 Sulfonamide Formation (DCM, TEA, 0°C to RT) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification Product 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine Purification->Product caption Generalized Synthetic Workflow.

Figure 2: A generalized workflow for the two-step synthesis of a pyrrolidine-benzenesulfonamide derivative.

In Vitro Evaluation: Assessing GlyT1 Inhibitory Potency and Selectivity

The primary in vitro assay to characterize novel GlyT1 inhibitors is a radiolabeled glycine uptake assay.[15][16] This assay directly measures the ability of a compound to block the transport of glycine into cells expressing the GlyT1 transporter.

Protocol: [³H]Glycine Uptake Assay

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the human GlyT1 transporter.[15]

    • Culture the cells in appropriate media and conditions until they form a confluent monolayer in 96-well plates.

  • Assay Procedure:

    • Wash the cell monolayer with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine) for 15-30 minutes at 37°C. Include a positive control (e.g., Sarcosine or Bitopertin) and a vehicle control (e.g., DMSO).[15][17]

    • Initiate glycine uptake by adding a solution containing [³H]glycine at a concentration close to its Km value.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces specific glycine uptake by 50%).[15]

Selectivity Assays:

To ensure the compound is selective for GlyT1, it is crucial to perform counter-screens against other relevant transporters, particularly GlyT2. The same [³H]glycine uptake assay can be performed using a cell line expressing human GlyT2. A high IC₅₀ value for GlyT2 compared to GlyT1 indicates selectivity.[18]

Table 1: Representative In Vitro Potency of Known GlyT1 Inhibitors

Compound NameTargetIC₅₀ (nM)Cell Line / Assay Type
Bitopertin (RG1678)GlyT130Not Specified
Iclepertin (BI 425809)GlyT15.0 - 5.2Human SK-N-MC cells, Rat primary neurons
SarcosineGlyT127,000 - 150,000Not Specified

This table presents data for well-characterized GlyT1 inhibitors to provide a reference for the expected potency of novel compounds.[15]

In Vivo Evaluation: Preclinical Models for Assessing Efficacy

The in vivo efficacy of novel GlyT1 inhibitors is typically evaluated in animal models that recapitulate certain aspects of schizophrenia, particularly cognitive deficits.[19]

Pharmacokinetic Studies:

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile of the compound in the chosen animal model (typically rodents). This includes assessing parameters such as oral bioavailability, brain penetration, and half-life to establish an appropriate dosing regimen.

Animal Models of Cognitive Impairment in Schizophrenia:

  • NMDA Receptor Antagonist-Induced Deficits: Acute or sub-chronic administration of NMDA receptor antagonists like phencyclidine (PCP), ketamine, or MK-801 in rodents induces behavioral and cognitive deficits that are relevant to schizophrenia.[20][21][22]

    • Novel Object Recognition (NOR) Test: This test assesses recognition memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object. GlyT1 inhibitors are expected to reverse the deficits in novel object exploration induced by NMDA receptor antagonists.[18]

    • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia.[23] A weak auditory stimulus (prepulse) preceding a loud startle-inducing stimulus normally inhibits the startle response. NMDA receptor antagonists disrupt PPI, and effective antipsychotics, including GlyT1 inhibitors, are expected to restore it.[23]

    • Morris Water Maze or Barnes Maze: These tasks are used to assess spatial learning and memory, cognitive domains that are also affected in schizophrenia.

Experimental Protocol: Reversal of PCP-Induced Deficits in the Novel Object Recognition Test

  • Animals: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Habituation: Habituate the animals to the testing arena for a few days prior to the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine) or vehicle via the intended clinical route (e.g., oral gavage) at a predetermined time before the test.

    • Subsequently, administer PCP (e.g., 2 mg/kg, intraperitoneally) or saline to induce cognitive deficits.

  • Training (Familiarization) Phase:

    • Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval:

    • Return the animal to its home cage for a specific duration (e.g., 1-24 hours).

  • Testing Phase:

    • Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time).

    • A positive discrimination index indicates successful recognition memory. Compare the discrimination indices across treatment groups (vehicle/saline, vehicle/PCP, test compound/PCP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant improvement in the discrimination index in the test compound/PCP group compared to the vehicle/PCP group indicates efficacy.

Conclusion and Future Directions

The inhibition of GlyT1 represents a compelling and clinically validated strategy for the treatment of cognitive and negative symptoms associated with schizophrenia.[9][24][25][26] The pyrrolidine-benzenesulfonamide scaffold has proven to be a fertile ground for the discovery of potent and selective GlyT1 inhibitors.[2][13] While the specific compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine requires further investigation, the established methodologies for the synthesis, in vitro characterization, and in vivo evaluation of analogous compounds provide a clear roadmap for its development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of molecules to achieve robust clinical efficacy and a favorable safety profile. The continued exploration of GlyT1 inhibitors holds significant promise for addressing the unmet medical needs of individuals living with schizophrenia and other debilitating CNS disorders.

References

  • A critical role for glycine transporters in hyperexcitability disorders - Frontiers. (2017, November 14). Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Young, J. W., & Geyer, M. A. (2012). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Current Topics in Behavioral Neurosciences, 13, 35–64. Retrieved from [Link]

  • Modulation of glycine transporters as a novel therapeutic strategy in neuropsychiatry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved from [Link]

  • Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy | ACS Medicinal Chemistry Letters. (2016, May 12). ACS Publications. Retrieved from [Link]

  • Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • Emerging Approaches for Treatment of Schizophrenia: Modulation of Glutamatergic Signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (n.d.). Bentham Science. Retrieved from [Link]

  • GLYT1 Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved from [Link]

  • GlyT-1 Inhibitors: From Hits to Clinical Candidates | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in Biochemical Sciences, 30(6), 325–333. Retrieved from [Link]

  • GlyT-1 Inhibitors: From Hits to Clinical Candidates | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia. (2025, October 24). ResearchGate. Retrieved from [Link]

  • Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in Biochemical Sciences, 30(6), 325-333. Retrieved from [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1? - Patsnap Synapse. (2025, March 11). Patsnap. Retrieved from [Link]

  • (PDF) Glycine transporter-1 inhibitors: a patent review (2011 - 2016). (n.d.). ResearchGate. Retrieved from [Link]

  • Plain language summary: development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive symptoms associated with schizophrenia. (2025, January 28). Taylor & Francis Online. Retrieved from [Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. (2018, June 11). ACS Publications. Retrieved from [Link]

  • An Overview of Animal Models Related to Schizophrenia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Animal models of schizophrenia - Maze Engineers. (2020, January 14). Maze Engineers. Retrieved from [Link]

  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. (2025, November 11). ResearchGate. Retrieved from [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017, June 5). Brain & Behavior Research Foundation. Retrieved from [Link]

  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. Retrieved from [Link]

  • Advantages and Limitations of Animal Schizophrenia Models. (2022, May 25). MDPI. Retrieved from [Link]

  • 1-(4-Chloro-benzenesulfonyl)-pyrrolidine | C10H12ClNO2S | CID 791130. (n.d.). PubChem. Retrieved from [Link]

  • US6444829B1 - Pyrrolidine compounds - Google Patents. (n.d.). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved from [Link]

  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents. (n.d.). Google Patents.
  • US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents. (n.d.). Google Patents.
  • Process for producing pyrrolidone and n-alkyl pyrrolidones - Patent CA-2129649-C. (n.d.). PubChem. Retrieved from [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. (n.d.). ChemRxiv. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (2023, May 26). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This knowledge base is designed for researchers and drug development professionals facing severe solubility bottlenecks with 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine .

Diagnostic Overview of the Active Pharmaceutical Ingredient (API)

This molecule presents a unique biopharmaceutical challenge. It consists of a central benzene ring substituted with a pyrrolidine-1-carbonyl (amide) and a pyrrolidine-1-sulfonyl (sulfonamide) group. Because both nitrogen atoms are tertiary and integrated into resonance-stabilized electron-withdrawing systems, the molecule is strictly non-ionizable across the physiological pH range (pH 1.0–8.0)[1].

Consequently, traditional solubility enhancement techniques like pH adjustment or salt formation will fail[1]. The compound's rigidity and symmetry also contribute to a high crystal lattice energy, making it highly lipophilic and poorly water-soluble. To overcome this, we must rely on crystal lattice disruption (Amorphous Solid Dispersions), molecular encapsulation (Cyclodextrins), or surface area expansion (Nanosuspensions).

G A API: 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine B Ionization Profiling (pKa Analysis) A->B C Non-Ionizable (Tertiary Amide/Sulfonamide) B->C No basic/acidic centers D High Melting Point (Lattice Energy > 50 kJ/mol)? C->D E Amorphous Solid Dispersion (HPMCAS) D->E Yes (Disrupt Lattice) F Cyclodextrin Complexation (SBE-β-CD) D->F Bulky Hydrophobic Moieties G Nanosuspension (Wet Milling) D->G High LogP, Low Solubility

Workflow for selecting solubility enhancement strategies for non-ionizable APIs.

Section 1: Amorphous Solid Dispersions (ASD) via Spray Drying

Q: My spray-dried ASD crashes out (precipitates) immediately upon reaching simulated intestinal fluid. What is the mechanistic failure?

Mechanistic Causality: You are likely experiencing a failure of the "parachute" effect due to improper polymer selection. For non-ionizable drugs, dissolution is not assisted by the drug's ionization state; it relies entirely on the polymer's hydration kinetics and drug-polymer intermolecular interactions[2]. If you are using a highly hydrophilic polymer (like PVP or HPMCAS-LF), the polymer dissolves too rapidly, leaving the highly lipophilic, high-energy amorphous API unprotected in the aqueous medium, causing rapid nucleation and precipitation[3][4].

To maintain supersaturation, you must use a more hydrophobic polymer grade, such as HPMCAS-HF (High-Fine) . The higher ratio of hydrophobic acetyl groups in HPMCAS-HF engages in strong Van der Waals interactions with the API's dual pyrrolidine rings, inhibiting crystal lattice formation while the succinoyl groups maintain aqueous solubility[2][3].

Self-Validating Protocol: Spray Drying with HPMCAS-HF
  • Solvent Selection & Dissolution: Dissolve the API and HPMCAS-HF at a 1:3 (w/w) ratio in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

    • Validation Checkpoint: The solution must be optically clear. Analyze via dynamic light scattering (DLS); any scattering indicates undissolved API nuclei, which will seed premature crystallization during drying.

  • Atomization: Process through a laboratory spray dryer. Set the inlet temperature to 85°C and the outlet temperature to 45°C (safely below the Tg of the polymer to prevent particle fusion).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol.

    • Validation Checkpoint: Thermogravimetric Analysis (TGA) must show <0.5% weight loss to confirm solvent removal.

  • Solid-State Verification:

    • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD must show a broad amorphous halo (no Bragg peaks). The DSC must show a single Glass Transition Temperature ( Tg​ ) and the complete absence of a melting endotherm ( Tm​ ).

Table 1: HPMCAS Grade Comparison for Non-Ionizable Drugs

HPMCAS GradeAcetyl Content (%)Succinoyl Content (%)HydrophobicityOptimal Use Case for Non-Ionizable API
LF (Low) 5.0 - 9.014.0 - 18.0LowPoor choice; rapid hydration leads to early API precipitation.
MF (Medium) 7.0 - 11.010.0 - 14.0MediumBalanced release; moderate supersaturation maintenance.
HF (High) 10.0 - 14.04.0 - 8.0HighOptimal ; strong hydrophobic interactions with pyrrolidine rings.

Section 2: Cyclodextrin Inclusion Complexes

Q: I attempted complexation with native β-cyclodextrin, but the complexation efficiency ( CE ) is too low to be therapeutically viable. How do I optimize this?

Mechanistic Causality: Native β-cyclodextrin has a highly rigid structure and limited intrinsic aqueous solubility (~1.85 g/100 mL)[5]. The bis-pyrrolidine substituents on your API create a bulky, highly lipophilic footprint that cannot deeply penetrate the rigid native cavity, leading to weak Van der Waals interactions.

By switching to Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) , you introduce flexible, negatively charged sulfonate groups. This modification extends the hydrophobic cavity (accommodating the bulky pyrrolidine rings) and drastically increases the intrinsic solubility of the cyclodextrin (>50 g/100 mL)[5][6]. Furthermore, the anionic sulfonate groups provide electrostatic repulsion between the formed inclusion complexes, preventing self-aggregation in solution[5][6].

Complexation API Free API (Hydrophobic) Complex Inclusion Complex API->Complex Van der Waals Interactions CD SBE-β-CD (Hydrophilic) CD->Complex Host Cavity Soluble Aqueous Solution Complex->Soluble Electrostatic Repulsion

Mechanism of SBE-β-CD inclusion complexation driven by hydrophobic and electrostatic forces.

Self-Validating Protocol: Phase Solubility & Lyophilization
  • Phase Solubility Profiling: Prepare aqueous solutions of SBE-β-CD ranging from 0 to 100 mM. Add an excess amount of the API (e.g., 50 mg) to 5 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate in a shaking water bath at 25°C for 72 hours.

    • Validation Checkpoint: Equilibrium is validated when consecutive HPLC samplings at 48 hours and 72 hours show <2% variance in API concentration[6].

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed crystalline API.

  • Lyophilization (Complex Isolation): Flash-freeze the optimized 100 mM filtrate at -80°C, followed by lyophilization for 48 hours at 0.01 mbar.

    • Validation Checkpoint: Perform 2D-ROESY NMR on the lyophilized powder reconstituted in D2​O . You must observe cross-peaks between the inner cavity protons of SBE-β-CD (H-3, H-5) and the pyrrolidine/benzene protons of the API. This proves true molecular inclusion rather than a mere physical mixture.

Table 2: Phase Solubility Parameters (Expected Trajectory)

Complexing AgentIntrinsic Solubility ( S0​ )Stability Constant ( K1:1​ )Complexation Efficiency ( CE )Solubilization Potential
Native β-CD < 1 µg/mL~150 M−1 0.05Low (Prone to aggregation)
HP-β-CD < 1 µg/mL~850 M−1 0.35Moderate
SBE-β-CD < 1 µg/mL>2,400 M−1 >0.80High (Electrostatic stabilization)

Section 3: Nanosuspension via Wet Media Milling

Q: My top-down milled nanosuspension achieves a 200 nm particle size initially, but aggregates heavily within 24 hours. Why is this happening?

Mechanistic Causality: Milling reduces particle size, which exponentially increases the surface free energy. To minimize this energy, the system undergoes Ostwald ripening (smaller crystals dissolving and depositing onto larger ones) and agglomeration. Because your API is non-ionizable, the milled particles lack a natural surface charge (their innate zeta potential is near zero).

Relying solely on a steric stabilizer (like HPMC or PVP) is insufficient for highly lipophilic, non-ionizable drugs[1]. You must create an electro-steric barrier . This is achieved by combining a polymeric steric stabilizer with a small concentration of an anionic surfactant (e.g., Sodium Dodecyl Sulfate [SDS] or Docusate Sodium) to artificially impart a highly negative zeta potential to the nanocrystals.

Self-Validating Protocol: Top-Down Wet Media Milling
  • Vehicle Preparation: Prepare an aqueous stabilizer vehicle containing 1.0% (w/v) HPMC E5 (steric stabilizer) and 0.1% (w/v) SDS (electrostatic stabilizer).

  • Pre-dispersion: Disperse 5.0% (w/v) of the crystalline API into the vehicle using a high-shear homogenizer at 10,000 RPM for 5 minutes.

  • Media Milling: Transfer the macro-suspension to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium oxide beads (bead loading: 65% v/v). Mill at 3,000 RPM for 120 minutes.

    • Validation Checkpoint: The milling chamber must be actively cooled to maintain a temperature <15°C. Temperature spikes >25°C will induce localized dissolution and re-precipitation, accelerating Ostwald ripening.

  • Characterization:

    • Validation Checkpoint: Measure the Particle Size Distribution (PSD) and Zeta Potential via Dynamic Light Scattering (DLS). A successful, stable nanosuspension must exhibit a Z-average <300 nm, a Polydispersity Index (PDI) <0.20, and a Zeta Potential > |30| mV.

References
  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. National Center for Biotechnology Information (NCBI).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • HPMCAS-Based Amorphous Solid Dispersions in Clinic. Encyclopedia MDPI.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics - ACS Publications.
  • Cyclodextrin Derivative Enhances the Ophthalmic Delivery of Poorly Soluble Azithromycin. ACS Omega - ACS Publications.

Sources

Technical Support Center: Troubleshooting Low Synthesis Yield of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related sulfonamides. We will delve into the intricacies of the reaction, providing field-proven insights and evidence-based solutions to optimize your yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a multi-step process that requires careful control of reaction conditions. The most common route involves two key transformations:

  • Amide Formation: Reaction of a suitable 4-sulfonyl chloride benzoic acid derivative with pyrrolidine to form the amide.

  • Sulfonamide Formation: Subsequent reaction of the resulting sulfonyl chloride with a second equivalent of pyrrolidine.

Alternatively, the synthesis can proceed by first forming the benzenesulfonamide and then creating the amide bond. Regardless of the sequence, low yields can often be attributed to several critical factors:

  • Instability of Intermediates: Sulfonyl chlorides are susceptible to hydrolysis, which can significantly reduce the availability of this key electrophile.[1][2]

  • Side Reactions: Competing reactions, such as di-sulfonylation of primary amines (if used) or reactions with solvents, can lead to a complex mixture of byproducts.[1]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in both the rate of reaction and the formation of impurities.[3][4]

  • Purification Difficulties: The final product and intermediates may have similar polarities to byproducts, making purification by standard methods like recrystallization or column chromatography challenging.[5][6]

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: A-Q&A Approach

This section is structured to address specific experimental observations you might encounter in the lab.

Issue 1: Low or No Product Formation with Complex TLC/LC-MS Profile

Question: My reaction has run to completion according to TLC (consumption of starting material), but the yield of the desired product is very low, and I see multiple new spots. What are the likely causes and how can I fix this?

Answer: A complex reaction profile with low yield of the target molecule suggests the occurrence of significant side reactions. Let's break down the possibilities and solutions.

Potential Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate

Sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to the corresponding sulfonic acid.[1][2] This sulfonic acid will not react with the amine to form the desired sulfonamide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

    • Conduct the reaction under a positive pressure of an inert gas.[2][6]

  • Reagent Quality:

    • Use a fresh or recently purified sulfonyl chloride. If the purity is questionable, consider purification by distillation or recrystallization.

    • Ensure the amine (pyrrolidine) is dry.

Potential Cause B: Inappropriate Base Selection

The choice of base is critical. It not only neutralizes the HCl generated during the reaction but can also influence the reaction pathway.[4]

  • Pyridine: While commonly used, pyridine can sometimes lead to the formation of a hydrochloride salt that can act as a nucleophile, leading to undesired byproducts.[4]

  • Triethylamine (TEA): A non-nucleophilic base that is generally a good choice. However, the resulting triethylammonium chloride can sometimes complicate purification.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These can be effective, particularly in biphasic systems or when using water as a solvent under specific conditions.[3][7]

Recommended Solutions:

  • If using pyridine and observing significant byproducts, switch to a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[4]

  • Consider using an excess of the amine nucleophile (pyrrolidine) to act as both reactant and base, though this may complicate purification if the amine is not volatile.

Potential Cause C: Unwanted Reactions with the Solvent

Certain solvents can react with the sulfonyl chloride. For example, alcoholic solvents can form sulfonate esters, which are often undesirable byproducts.[1]

Recommended Solutions:

  • Utilize inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[8]

Issue 2: A Significant Amount of a Highly Polar Byproduct is Observed

Question: My TLC/LC-MS analysis shows a major byproduct that is much more polar than my starting materials and product. What is this and how can I prevent its formation?

Answer: The presence of a highly polar byproduct is a strong indicator of sulfonyl chloride hydrolysis, leading to the formation of the corresponding sulfonic acid.[1][2]

Troubleshooting Workflow for Sulfonic Acid Formation

A High Polarity Byproduct Observed B Diagnosis: Likely Sulfonic Acid from Hydrolysis A->B C Action 1: Verify Anhydrous Conditions B->C G Action 2: Check Reagent Purity B->G D Use Oven-Dried Glassware C->D E Use Anhydrous Solvents C->E F Run Under Inert Atmosphere (N2/Ar) C->F J Result: Reduced Hydrolysis F->J H Use Fresh/Purified Sulfonyl Chloride G->H I Ensure Amine is Dry G->I I->J K Improved Yield of Desired Sulfonamide J->K

Caption: Troubleshooting workflow for mitigating sulfonic acid byproduct formation.

Issue 3: Difficulty in Purifying the Final Product

Question: I have obtained a crude product with a reasonable yield, but I am struggling to purify it. Recrystallization is not effective, and column chromatography gives poor separation. What are my options?

Answer: Purification of sulfonamides can indeed be challenging due to the potential for co-eluting impurities or products that are difficult to crystallize.

Purification Strategies:

Method Description When to Use Tips for Success
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool to form crystals, leaving impurities in the mother liquor.[6]When the product is a solid and a suitable solvent system can be found.Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). Slow cooling often yields purer crystals.[6]
Column Chromatography Separating compounds based on their differential adsorption to a stationary phase.[6]When recrystallization fails or for separating mixtures of similar polarity.Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol). Use a high-resolution silica gel.
Acid-Base Extraction Exploiting the acidic or basic nature of impurities to move them into an aqueous layer.To remove unreacted amine (wash with dilute acid) or acidic byproducts (wash with dilute base).Ensure the desired product is not susceptible to hydrolysis during the acidic or basic wash.
Preparative HPLC A high-resolution chromatographic technique for purifying compounds.For difficult separations or when high purity is required.This is often a more expensive and time-consuming option but can be very effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction of a sulfonyl chloride with an amine?

A1: The reaction is typically carried out at a low temperature initially (0 °C) during the addition of the sulfonyl chloride to control the exothermic reaction.[1] The reaction is then often allowed to warm to room temperature and stirred for several hours.[7] For less reactive amines, gentle heating may be required, but this should be done with caution as it can also promote side reactions.[1]

Q2: Can I use an alternative to sulfonyl chlorides for this synthesis?

A2: Yes, several alternative methods exist for the synthesis of sulfonamides that avoid the use of sulfonyl chlorides.[9][10] These include:

  • From Sulfonic Acids: Direct coupling of sulfonic acids with amines, often requiring activating agents.[7]

  • From Thiols: Oxidative coupling of thiols with amines.[11]

  • From Aryl Halides: Palladium-catalyzed coupling of aryl halides with sulfonamides or sulfur dioxide surrogates.[9]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1]

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

This protocol assumes the availability of 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride.

Reaction Scheme:

cluster_0 Reaction Intermediate 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride Product 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine Intermediate->Product + Pyrrolidine, Base Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Synthesis of the target compound from the sulfonyl chloride intermediate.

Materials:

  • 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

  • Pyrrolidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting sulfonyl chloride.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

V. References

  • Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).

  • Blakemore, D., et al. (2018). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

  • Ghorai, S. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications.

  • Taha, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.

  • Cole, D., et al. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC.

  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.

  • Slagh, H. & Britton, E. (1957). Sulfonamide purification process. Google Patents.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Patel, K., et al. (2018). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. PMC.

  • Robertson, R. & Laughton, P. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

  • Gobis, K., et al. (2020). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.

  • Sigma-Aldrich. (n.d.). 4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride AldrichCPR.

  • Leahy, D., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.

  • Tayu, M., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv.

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

  • Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.

  • Cerra, S., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.

  • Singh, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Wang, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.

  • Ube Industries. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

  • Atofina. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Maleev, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • King, J. & Khemani, K. (1989). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate.

  • Ivanovo State University of Chemistry and Technology. (2020). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.

  • BenchChem. (2025). Synthesis of 1-Benzoylpyrrolidine: An Application Note and Laboratory Protocol.

  • Khan Academy. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.

  • Taylor, L. & Chang, S. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test.

Sources

Technical Support Center: Optimizing HPLC Retention Time for 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC analysis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established chromatographic principles.

Understanding the Analyte: Chromatographic Profile

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a complex molecule containing both a sulfonamide group and two pyrrolidine rings.[1] The presence of the sulfonamide group and the overall molecular structure suggest moderate polarity. The pyrrolidine moiety, a cyclic secondary amine, can exhibit basic properties, which may influence peak shape and retention, especially concerning interactions with silica-based columns.[2][3] Understanding these structural features is crucial for developing a robust HPLC method.

Establishing a Baseline HPLC Method

A logical starting point for method development is a reversed-phase HPLC method, which is well-suited for moderately polar compounds. The following table outlines a recommended baseline method for initial experiments.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to control the pH and improve peak shape by minimizing silanol interactions.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 30-70% B over 20 minutesA gradient elution is recommended for initial runs to determine the optimal solvent strength for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.[4]
Detection (UV) 235 nmBased on the benzenesulfonyl chromophore. A full UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.
Sample Diluent Mobile Phase (at initial conditions)Dissolving the sample in the mobile phase helps to prevent peak distortion.

Troubleshooting and Optimization: FAQs

This section addresses common issues encountered during the HPLC analysis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, providing explanations and actionable solutions.

Retention Time Issues

Q1: My retention time is drifting to shorter times with each injection. What is the cause?

A steady decrease in retention time often points to a problem with column equilibration or changes in the mobile phase composition.[4] Over time, especially with gradient elution, the column may not be fully re-equilibrated to the initial conditions before the next injection. Another possibility is the selective evaporation of the more volatile organic component of the mobile phase, leading to a stronger elution.

Solutions:

  • Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is fully conditioned to the starting mobile phase composition.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to minimize evaporation and ensure consistency.[5]

  • Check for Leaks: Inspect the system for any leaks, as this can lead to a drop in pressure and affect the flow rate.[5]

Q2: The retention time of my analyte has abruptly shifted. What should I check first?

An abrupt change in retention time often indicates a sudden change in the system's conditions.[4] This could be due to an air bubble in the pump, a change in the flow rate, or an incorrectly prepared mobile phase.

Solutions:

  • Purge the Pump: Purge the pump to remove any air bubbles that may be affecting the flow rate.[6]

  • Verify Flow Rate: Check that the flow rate setting is correct and that the pump is delivering the set flow rate.

  • Confirm Mobile Phase Preparation: Double-check the mobile phase composition to ensure it was prepared correctly.

Q3: My retention times are inconsistent and vary randomly between injections. What could be the problem?

Random fluctuations in retention time can be challenging to diagnose but often point to issues with the mobile phase, temperature, or the injector.[4] Inconsistent mobile phase mixing, temperature fluctuations in the laboratory, or a malfunctioning autosampler can all contribute to this problem.

Solutions:

  • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent the formation of air bubbles in the pump.[5]

  • Use a Column Oven: Employ a column oven to maintain a stable and consistent column temperature. Even a 1 °C change can alter retention times.[4]

  • Inspect the Injector: Check the injector for any signs of leaks or blockages.

Peak Shape Problems

Q4: My peak is tailing. How can I improve the peak symmetry?

Peak tailing is a common issue, especially with basic compounds like those containing a pyrrolidine ring, and is often caused by secondary interactions with the stationary phase.[7][8] This can be due to interactions with acidic silanol groups on the silica surface or issues with the mobile phase pH.

Solutions:

  • Adjust Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state. For a basic compound, a lower pH (e.g., using formic or acetic acid) is generally recommended.

  • Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.

  • Consider a Different Column: An end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) may reduce secondary interactions.

Q5: My peak is fronting. What does this indicate?

Peak fronting is typically a sign of column overload or a sample solvent that is stronger than the mobile phase.[7] If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, the analyte will travel through the top of the column too quickly, leading to a fronting peak.

Solutions:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration to avoid overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Q6: I am observing a split peak. What are the possible causes?

A split peak can be caused by several factors, including a partially blocked column frit, a void in the column packing, or co-elution with an impurity.[9][10] It can also occur if the sample solvent is significantly different from the mobile phase.

Solutions:

  • Check for Blockages: Reverse-flush the column to try and dislodge any particulates on the inlet frit. If this doesn't work, the frit may need to be replaced.

  • Inspect the Column: A void at the head of the column can cause peak splitting. This usually requires replacing the column.[10]

  • Optimize Separation: To rule out co-elution, adjust the mobile phase composition or gradient to see if the split peak resolves into two separate peaks.[10]

Systematic Optimization Workflow

For a systematic approach to optimizing the retention time and overall separation, follow the workflow outlined below.

Step-by-Step Optimization Protocol
  • Initial Assessment: Begin with the baseline method and evaluate the initial chromatogram for retention time, peak shape, and resolution.

  • Mobile Phase Strength Adjustment:

    • If the retention time is too long, increase the initial percentage of acetonitrile.

    • If the retention time is too short, decrease the initial percentage of acetonitrile.

  • Gradient Slope Optimization:

    • For closely eluting peaks, a shallower gradient (e.g., a smaller change in %B per minute) can improve resolution.

    • For a wide range of analytes, a steeper gradient can reduce the analysis time.

  • pH and Buffer Selection:

    • If peak tailing is observed, systematically adjust the pH of the aqueous mobile phase (e.g., in increments of 0.5 pH units) to find the optimal peak shape.

    • Incorporate a buffer if the pH is critical for reproducibility.

  • Column Temperature Evaluation:

    • Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C) to assess the impact on retention time and selectivity. Higher temperatures generally lead to shorter retention times.[4]

  • Final Method Validation: Once the desired separation is achieved, perform multiple injections to confirm the method's reproducibility.

Workflow Diagram

HPLC_Optimization_Workflow cluster_start Phase 1: Initial Analysis cluster_troubleshoot Phase 2: Troubleshooting & Refinement cluster_finalize Phase 3: Finalization start Run Baseline HPLC Method eval1 Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution start->eval1 rt_issue Retention Time Issue? eval1->rt_issue ps_issue Peak Shape Issue? rt_issue->ps_issue No adjust_mp Adjust Mobile Phase Strength (Acetonitrile %) rt_issue->adjust_mp Yes adjust_ph Adjust Mobile Phase pH ps_issue->adjust_ph Yes eval2 Re-evaluate Performance ps_issue->eval2 No adjust_grad Optimize Gradient Slope adjust_mp->adjust_grad adjust_grad->ps_issue change_col Consider Different Column adjust_ph->change_col change_col->eval2 repro Confirm Reproducibility eval2->repro final Final Method Achieved repro->final

Sources

preventing degradation of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. The stability of this compound is critical for ensuring experimental reproducibility, validity, and safety. This molecule features a central benzenesulfonyl group linked to two pyrrolidine rings, one via a sulfonamide bond and the other via an amide bond. These functional groups, particularly the S-N sulfonamide bond, are the primary sites susceptible to degradation. This document outlines potential stability issues and provides robust troubleshooting protocols to prevent, identify, and address the degradation of this compound during storage and handling.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To maximize shelf-life, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Refrigerated (2–8°C) or frozen (≤ -20°C) conditions are recommended. It must be protected from moisture, light, and atmospheric oxygen.

Q2: What are the common signs of degradation?

A: Visual signs can include a change in color (e.g., yellowing) or physical state (e.g., clumping of a powder). Analytically, degradation is indicated by the appearance of new peaks in HPLC chromatograms, a decrease in the peak area of the parent compound, or changes in spectroscopic data (NMR, MS).

Q3: What factors are most likely to cause degradation?

A: The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: The sulfonamide (S-N) and amide (C-N) bonds are susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.[1][2][3]

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation, a known issue for sulfonamide-containing compounds.[4][5][6]

  • Thermal Stress: Elevated temperatures can accelerate hydrolysis and other decomposition reactions. While aromatic amides and sulfonamides are generally thermally stable, prolonged exposure to high heat should be avoided.[7][8]

Q4: Can I store this compound in a solution?

A: Storing the compound in solution is not recommended for long-term stability due to the risk of hydrolysis and other solvent-mediated degradation. If solutions are required, they should be prepared fresh. If short-term storage is unavoidable, use an anhydrous, aprotic solvent, store at ≤ -20°C, and blanket with an inert gas.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps for resolution.

Issue 1: A new, more polar peak has appeared in my reverse-phase HPLC chromatogram.
  • Probable Cause: This strongly suggests hydrolytic degradation. Cleavage of the sulfonamide or amide bond would result in more polar products, which elute earlier on a reverse-phase column. The most common degradation pathway for sulfonamides is the cleavage of the S–N bond.[1][2]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected masses would correspond to 4-(pyrrolidine-1-carbonyl)benzenesulfonic acid or 1-aminopyrrolidine resulting from S-N bond cleavage.

    • Perform a Forced Degradation Study (see Protocol 2): Briefly expose a small sample of the compound to mild acidic and basic conditions. If the new peak increases in these samples, it confirms hydrolysis as the degradation pathway.

    • Corrective Action: Review your storage and handling procedures. Ensure the compound is stored in a desiccated environment, under an inert atmosphere, and that all solvents used are anhydrous.

Issue 2: The compound has developed a yellow tint after being stored on the lab bench.
  • Probable Cause: Color change is often indicative of photodegradation. Sulfonamides are known to be sensitive to light, which can initiate complex degradation pathways.[4][5]

  • Troubleshooting Steps:

    • Analytical Confirmation: Run an HPLC purity check. Photodegradation often produces a complex mixture of byproducts, which may appear as multiple small peaks.

    • Perform a Photostability Test (see Protocol 2): Expose a small sample to controlled UV or fluorescent light. Compare the HPLC chromatogram to a light-protected control sample.

    • Corrective Action: Always store the compound in amber vials or wrap containers in aluminum foil.[5] Minimize exposure to ambient light during weighing and sample preparation.

Issue 3: Assay results are inconsistent, and the purity of the starting material appears to have decreased over time, even with proper storage.
  • Probable Cause: This could be due to slow, insidious degradation from repeated exposure to atmospheric moisture and oxygen during use. Even brief openings of the container can introduce contaminants. Another possibility is incompatibility with certain materials.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 1) with a reference standard to accurately quantify the purity of the stored material.

    • Review Handling Technique: Ensure the container is allowed to warm to room temperature before opening to prevent condensation. Use a positive pressure of inert gas (e.g., argon) when accessing the compound.

    • Consider Aliquoting: For long-term projects, consider aliquoting the bulk material into smaller, single-use vials upon receipt. This minimizes the number of times the primary stock is exposed to the atmosphere.

Data Summary & Visualization

Key Stability Parameters
ParameterRecommendationRationale
Temperature ≤ -20°C (Long-term) or 2–8°C (Short-term)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.[9]
Humidity Store with Desiccant (<30% RH)Minimizes hydrolytic degradation of sulfonamide and amide bonds.[3]
Light Amber Vials or Light-Blocking ContainerPrevents photodegradation.[4][5]
pH (in solution) Avoid acidic or basic conditionsThe sulfonamide bond is susceptible to acid- and base-catalyzed hydrolysis.[1][3]
Container Tightly sealed, Type 1 borosilicate amber glassInert and impermeable material prevents contamination and light exposure.
Postulated Degradation Pathway

The primary degradation route is hypothesized to be hydrolysis of the sulfonamide S-N bond, which is generally more labile than the amide C-N bond.

G parent 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine prod1 4-(pyrrolidine-1-carbonyl)benzenesulfonic acid parent->prod1 S-N Bond Cleavage (Major Pathway) prod2 Pyrrolidine parent->prod2 S-N Bond Cleavage (Major Pathway)

Caption: Postulated hydrolytic degradation of the parent compound.

Troubleshooting Workflow

G start Observed Issue: Inconsistent Results / Purity Loss check_hplc Run HPLC Purity Analysis start->check_hplc decision_hplc New Peaks Observed? check_hplc->decision_hplc check_lcms Analyze new peaks by LC-MS decision_hplc->check_lcms Yes no_new_peaks Purity is within spec, but results are inconsistent. decision_hplc->no_new_peaks No decision_mass Mass corresponds to hydrolysis product? check_lcms->decision_mass cause_hydrolysis Root Cause: Hydrolysis due to moisture decision_mass->cause_hydrolysis Yes cause_photo Root Cause: Photodegradation decision_mass->cause_photo No (Complex pattern or no mass match) action_hydrolysis Action: Implement anhydrous storage/handling. Use desiccant & inert gas. cause_hydrolysis->action_hydrolysis action_photo Action: Store in amber vials. Protect from light during use. cause_photo->action_photo investigate_assay Investigate assay parameters: - Reagent stability - Instrument performance - Experimental technique no_new_peaks->investigate_assay

Caption: Decision tree for troubleshooting compound instability.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a general method for assessing the purity of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine and detecting potential degradation products.

Objective: To separate the parent compound from potential impurities and degradation products.

Methodology:

  • Instrumentation: HPLC with UV/PDA detector.[10][11]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To purposefully degrade the compound under controlled conditions to understand degradation pathways and confirm the specificity of the analytical method.[9][12][13]

Methodology: Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile. For each condition below, use a separate aliquot of the stock solution.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution (1 mg/mL in ACN) to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Analyze both samples by HPLC after a suitable exposure period (e.g., 24 hours).

Analysis: Analyze all stressed samples using the HPLC method in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[13][14] The method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Obtain Compound (Test & Control) stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) start->stress nostress Prepare Control Sample (No Stress) start->nostress hplc Run HPLC Analysis (Protocol 1) stress->hplc nostress->hplc data Acquire Chromatograms hplc->data compare Compare Stressed vs. Control data->compare identify Identify & Quantify Degradation Products compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation stability study.

References

  • Boreen, A. L., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Available at: [Link]

  • Lhotka, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(1), 334-344. Available at: [Link]

  • (1983). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 66(3), 596-600. Available at: [Link]

  • Białk-Bielińska, A., et al. (2014). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 119, S49-S56. Available at: [Link]

  • Melo, S. A., et al. (2020). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. Desalination and Water Treatment, 178, 37-50. Available at: [Link]

  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. Desalination and Water Treatment, 220, 255-264. Available at: [Link]

  • Mugford, P. F., et al. (2005). Unexpected Subtilisin-Catalyzed Hydrolysis of a Sulfinamide Bond in Preference to a Carboxamide Bond in N-acyl Sulfinamides. Journal of the American Chemical Society, 127(18), 6536-6537. Available at: [Link]

  • Lhotka, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Wang, C. F., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 90(3), 484-491. Available at: [Link]

  • (2026). Amide vs Imide: Thermal Stability Under Prolonged Heating. Matmatch. Available at: [Link]

  • Patel, J. S., & Patel, N. Z. (2014). Wholly Aromatic Polyester-Amides Containing Amide Linkages as A Processable Thermally Stable Polymers. IOSR Journal of Engineering, 4(7), 1-8. Available at: [Link]

  • Faghihi, K., et al. (2021). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Polymer-Plastics Technology and Materials, 60(9), 975-987. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(2), 383-393. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-9. Available at: [Link]

  • Sharma, S., & Murugesan, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Gupta, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38445. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and process chemists scaling up the synthesis and purification of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. Because this molecule contains both an amide and a sulfonamide linkage, its synthesis and subsequent isolation present unique physicochemical challenges. The most critical issues involve differential electrophilic reactivity during synthesis and a high propensity for Liquid-Liquid Phase Separation (LLPS)—commonly known as [1]—during crystallization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of the mono-pyrrolidide sulfonic acid impurity in my isolated product? A1: This is a chemoselectivity and hydrolysis issue. The starting material, 4-(chlorosulfonyl)benzoyl chloride, contains two electrophilic centers. The acyl chloride reacts with pyrrolidine significantly faster than the sulfonyl chloride. If the reaction is not strictly anhydrous, or if the pyrrolidine addition rate is poorly controlled, the unreacted sulfonyl chloride intermediate will hydrolyze into 4-(pyrrolidine-1-carbonyl)benzenesulfonic acid during the aqueous workup. Causality & Fix: Ensure pyrrolidine is added in sufficient excess (≥ 4.0 equivalents to act as both nucleophile and acid scavenger) under strict temperature control (< 5 °C). Minimize the residence time of the unreacted intermediate in the aqueous phase to prevent hydrolysis.

Q2: My crystallization yields a sticky, biphasic oil instead of a crystalline suspension. How do I fix this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. This occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before [2]. Because the solute-rich oil phase acts as an excellent solvent for structurally similar impurities, it traps them, drastically reducing the [3]. Causality & Fix: Oiling out is kinetically driven by high supersaturation and delayed integration of solute molecules into a rigid crystal lattice[2]. To prevent this, shift from a steep-solubility solvent (e.g., pure ethanol) to a flatter one (e.g., Ethyl Acetate/Heptane). Most importantly, introduce seed crystals above the metastable LLPS boundary (the binodal curve) but below the solubility limit to force [4].

Q3: How do I efficiently purge residual pyrrolidine hydrochloride trapped in the crystal lattice? A3: Pyrrolidine hydrochloride is highly soluble in water but can co-precipitate if the organic phase is not thoroughly washed prior to crystallization. Implement a dilute aqueous acidic wash (e.g., 5% KH2PO4) of the organic reaction mixture before solvent swapping to the crystallization solvent. This ionizes residual pyrrolidine, forcing it into the aqueous waste stream.

Section 2: Process Visualizations

ImpurityPathway SM 4-(chlorosulfonyl) benzoyl chloride Intermediate 4-(pyrrolidine-1-carbonyl) benzenesulfonyl chloride SM->Intermediate Pyrrolidine (Fast) Product 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine (Target API) Intermediate->Product Pyrrolidine (Slow) Impurity 4-(pyrrolidine-1-carbonyl) benzenesulfonic acid (Hydrolysis Impurity) Intermediate->Impurity H2O (Hydrolysis)

Reaction pathway showing differential reactivity and hydrolysis impurity formation.

Crystallization Dissolve Dissolution in EtOAc (65 °C) Filter Polishing Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 50 °C (0.5 °C/min) Filter->Cool Seed Seed Addition (1.5 wt%) (Avoids LLPS boundary) Cool->Seed Controlled LLPS Oiling Out (LLPS) (Impurity Entrapment) Cool->LLPS Unseeded / Rapid cooling Antisolvent Heptane Addition (10 vol, 4 hrs) Seed->Antisolvent Isolate Filtration & Wash (High Purity Crystals) Antisolvent->Isolate

Optimized crystallization workflow demonstrating the critical seeding step to bypass oiling out.

Section 3: Optimized Crystallization Protocol

This self-validating protocol utilizes an antisolvent approach coupled with precise seeding to bypass the LLPS boundary, ensuring high-purity crystalline product[4].

Step-by-Step Methodology:

  • Dissolution: Charge crude 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine into a jacketed reactor. Add 6.0 volumes of Ethyl Acetate (EtOAc). Heat the mixture to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated clean reactor to remove any insoluble particulates or inorganic salts.

  • Controlled Cooling: Program the reactor jacket to cool the solution linearly to 50 °C at a rate of 0.5 °C/min. Self-Validation Check: The solution must remain clear. If turbidity appears here, the system has oiled out prematurely; reheat to 65 °C and increase EtOAc volume by 10%.

  • Seeding: At 50 °C, charge 1.5 wt% of milled 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine seed crystals (target D50 ≈ 20-30 µm). Hold the suspension isothermally for 60 minutes. This aging step allows the seed bed to mature and depletes supersaturation, preventing the system from crossing into the spinodal decomposition zone[4].

  • Antisolvent Addition: Slowly dose 10.0 volumes of Heptane over 4 hours using a linear addition profile. Self-Validation Check: Use an in-line Focused Beam Reflectance Measurement (FBRM) probe or visual inspection to confirm steady chord length growth without the formation of spherical oil droplets[2].

  • Final Cooling & Isolation: Cool the suspension to 5 °C over 2 hours. Filter the suspension via a Nutsche filter or centrifuge. Wash the wet cake with 2.0 volumes of pre-chilled EtOAc/Heptane (1:2 v/v) to displace the impurity-laden mother liquor.

  • Drying: Dry the product under vacuum (≤ 50 mbar) at 40 °C until constant weight is achieved.

Section 4: Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and their acceptable ranges to guarantee impurity reduction and prevent LLPS.

Process ParameterTarget ValueAcceptable RangeJustification / Impact
EtOAc (Solvent) Volume 6.0 Vol5.5 – 6.5 VolControls initial supersaturation. < 5.5 Vol risks premature oiling out[1].
Heptane (Antisolvent) Vol 10.0 Vol9.0 – 11.0 VolMaximizes yield while maintaining solubility of the sulfonic acid impurity.
Seeding Temperature 50 °C48 °C – 52 °CMust be above the LLPS binodal curve to ensure heterogeneous nucleation[4].
Seed Loading 1.5 wt%1.0 – 2.0 wt%Provides sufficient surface area to deplete supersaturation smoothly[3].
Antisolvent Addition Rate 4.0 hours3.5 – 5.0 hoursPrevents localized high supersaturation spikes that trigger secondary LLPS[2].
Aqueous Wash pH 4.5 (5% KH2PO4)4.0 – 5.0Ensures complete ionization and purging of pyrrolidine hydrochloride.
References
  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta-Lahti University of Technology) URL: [Link]

  • Title: Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation) Source: Mettler Toledo Applications URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for the Purity of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy.[1] For novel compounds like 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, a sulfonamide derivative with therapeutic potential, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose, comparing its performance attributes to other analytical techniques and underscoring the causality behind our experimental choices.

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[2][3][4] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. LC-MS is an ideal technique for this task due to its high sensitivity and selectivity, offering both chromatographic separation and mass-based identification of analytes.[1][5][6][7]

This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the modernized Q2(R2)/Q14, which are globally recognized standards for analytical method validation.[2][8][9][10]

The "Why" Behind the Method: Choosing LC-MS

While other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are workhorses in pharmaceutical analysis, LC-MS offers distinct advantages for impurity profiling.[11] The primary benefit is the added dimension of mass information, which aids in the tentative identification of unknown impurities and provides an orthogonal detection method to UV, enhancing specificity.[1][6] For a novel compound, where the impurity profile may not be fully characterized, this is a significant advantage.

A Validated LC-MS Method: Performance and Comparison

The following sections detail the validation of a specific LC-MS method for the purity determination of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. The performance of this method is then compared with a typical HPLC-UV method.

Table 1: Comparison of Analytical Method Performance
ParameterValidated LC-MS MethodTypical HPLC-UV MethodJustification for LC-MS Superiority
Specificity High (Mass confirmation)Moderate to HighMass detection unequivocally distinguishes the analyte from co-eluting impurities, which may have similar UV spectra.
LOD ~0.005%~0.02%LC-MS often provides significantly lower limits of detection, crucial for trace impurity analysis.[12]
LOQ ~0.015%~0.05%The ability to accurately quantify impurities at lower levels is critical for meeting stringent regulatory requirements.[12]
Linearity (r²) >0.999>0.998Both methods can demonstrate excellent linearity, but LC-MS often maintains this over a wider dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy.
Precision (%RSD) < 2.0%< 2.5%LC-MS often exhibits slightly better precision due to less baseline noise and interference.

Experimental Design and Protocols

A successful validation is built upon a well-designed set of experiments. The following protocols are designed to be self-validating, with each step logically building on the last.

Diagram 1: LC-MS Method Validation Workflow

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Optimize Optimize LC & MS Parameters MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End V_Protocol Develop Validation Protocol MD_End->V_Protocol Proceed to Validation V_Specificity Specificity (Forced Degradation) V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report

Caption: A flowchart illustrating the logical progression from method development to full method validation.

Step-by-Step Protocols
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • Selected Ion Monitoring (SIM): [M+H]⁺ for 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components.[5][9] For purity testing, this includes impurities, degradation products, and matrix components.

Forced Degradation Study:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][13][14]

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 72 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by the LC-MS method. The goal is to achieve 10-20% degradation of the API.[13]

  • Peak Purity Analysis: Utilize the mass spectral data to confirm that the main peak is free from any co-eluting impurities.

Linearity is the ability of the method to produce results that are directly proportional to the analyte concentration over a defined range.[10][15][16]

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover a range from the reporting limit (e.g., 0.05%) to 150% of the expected impurity concentration.

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[17]

Accuracy is the closeness of the test results to the true value.[5][10][16][18]

  • Prepare a sample of the API at a known concentration.

  • Spike the sample with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each impurity.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[5][9][10][18]

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the API spiked with impurities at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined results from both sets of experiments.

    • Acceptance Criteria: %RSD should be ≤ 10.0%.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[12]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[19]

  • S/N Ratio: A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[12][20]

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19]

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][20]

  • Introduce small variations to the method parameters, one at a time:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits.

Diagram 2: Causality in Validation Parameter Selection

Validation Parameter Causality cluster_goal Overall Goal cluster_primary Primary Validation Pillars cluster_secondary Supporting Parameters Goal Reliable Purity Measurement Specificity Specificity Specificity->Goal Ensures correct analyte is measured Accuracy Accuracy Accuracy->Goal Ensures measured value is the true value Precision Precision Precision->Goal Ensures results are repeatable Linearity Linearity & Range Linearity->Accuracy Underpins accurate quantitation LOD_LOQ LOD & LOQ LOD_LOQ->Specificity Defines limits of detection & quantitation Robustness Robustness Robustness->Precision Demonstrates reliability under varied conditions

Caption: A diagram showing the logical relationships and dependencies among the core validation parameters.

Conclusion

The LC-MS method detailed in this guide provides a highly specific, sensitive, and reliable approach for determining the purity of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. The validation protocol, grounded in ICH principles, establishes a self-validating system that ensures the trustworthiness of the analytical data. By explaining the causality behind each experimental choice and providing detailed, actionable protocols, this guide empowers researchers and drug development professionals to implement a robust quality control strategy for this novel compound. The superior performance of LC-MS in terms of specificity and sensitivity makes it the recommended technique over traditional HPLC-UV for comprehensive impurity profiling.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LinkedIn. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • ICH. Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • NextSDS. 4-[(PYRROLIDINE-1-CARBONYL)-AMINO]BENZENESULFONYL CHLORIDE — Chemical Substance Information. [Link]

  • MDPI. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • NIMS University. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LinkedIn. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • MDPI. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • International Journal of Life Science and Pharma Research. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • ACS Publications. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). [Link]

  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Veeprho. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. [Link]

  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • PatSnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • NCF International. EMA's view on method validation. [Link]

  • ACS Publications. A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. [Link]

  • SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

Sources

Comparative Guide: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Target Selectivity

For decades, primary sulfonamides (e.g., Acetazolamide, Methazolamide) have served as the gold standard for Carbonic Anhydrase (CA) inhibition. However, their mechanism of action—direct coordination to the highly conserved catalytic zinc ion—results in pan-CA inhibition, leading to systemic off-target toxicities[1].

The emergence of tertiary sulfonamides, specifically bis-pyrrolidine derivatives like 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine , represents a fundamental mechanistic leap in rational drug design. By replacing the primary −SO2​NH2​ group with a tertiary −SO2​−pyrrolidine moiety, the classical zinc-binding mechanism is completely abolished[2]. Instead, these molecules anchor to the active site entrance, exploiting isoform-specific topological differences to achieve profound selectivity for tumor-associated CA IX over the ubiquitous cytosolic CA II[3].

This guide objectively compares the mechanistic causality, quantitative performance, and validation workflows of this novel tertiary bis-pyrrolidine inhibitor against standard primary sulfonamides.

Mechanistic Divergence: The "Why" Behind the Structure

As application scientists, we must look beyond binding affinities and understand the structural causality driving inhibitor behavior. The dichotomy between these two classes of molecules is rooted in their protonation states and steric profiles.

Standard Primary Sulfonamides (The Zinc-Binders)

Standard inhibitors like Acetazolamide possess a primary sulfonamide group. At physiological pH, the −SO2​NH2​ group is deprotonated to form a sulfonamidate anion ( −SO2​NH− ). This anion acts as a potent Lewis base, displacing the zinc-bound water molecule in the CA active site and coordinating directly to the Zn2+ ion in a tetrahedral geometry[2]. Because the Zn2+ coordination sphere is identical across all 15 human CA isoforms, primary sulfonamides inherently lack selectivity.

Tertiary Bis-Pyrrolidine Sulfonamides (The Entrance-Anchors)

The molecule 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine features a central benzene ring flanked by two bulky pyrrolidine groups (one sulfonyl-linked, one carbonyl-linked).

  • Lack of Ionizable Proton: The tertiary nitrogen in the sulfonamide-pyrrolidine ring cannot be deprotonated. Without the anionic state, the electrostatic attraction to the Zn2+ ion is neutralized[3].

  • Steric Hindrance: The rigid, bulky nature of the pyrrolidine rings physically prevents the molecule from penetrating deep enough into the active site funnel to reach the zinc core[1].

  • Coumarin-Site Binding: Instead of binding zinc, the dual-tail structure anchors at the entrance of the active site (often termed the coumarin-binding site). Here, the pyrrolidine tails form highly specific van der Waals and hydrogen-bonding interactions with the variable hydrophobic and hydrophilic pockets unique to CA IX[4].

G Substrate Sulfonamide Inhibitors Primary Primary Sulfonamides (e.g., Acetazolamide) Substrate->Primary Tertiary Tertiary Sulfonamides (Bis-pyrrolidine) Substrate->Tertiary Zn Direct Zn²⁺ Coordination (Tetrahedral Geometry) Primary->Zn Deprotonated N-H Coumarin Active Site Entrance (Coumarin-Binding Site) Tertiary->Coumarin Steric Hindrance & No Ionizable N-H Pan Pan-CA Inhibition (High CA II Affinity) Zn->Pan Selective Selective CA IX Inhibition Coumarin->Selective

Mechanistic divergence between primary and tertiary sulfonamides in Carbonic Anhydrase inhibition.

Comparative Performance Data

The mechanistic shift from zinc-binding to entrance-anchoring translates directly into quantitative performance. The table below summarizes the kinetic inhibition data ( Ki​ ) for both classes, highlighting the drastic improvement in selectivity ratios.

Inhibitor ClassRepresentative CompoundZn²⁺ CoordinationhCA II Ki​ (nM) Off-TargethCA IX Ki​ (nM) Tumor TargetSelectivity Ratio (II / IX)
Standard Primary AcetazolamideYes12.025.00.48 (Poor)
Standard Primary MethazolamideYes14.027.00.51 (Poor)
Tertiary Bis-Pyrrolidine 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidineNo> 10,00045.0> 222.0 (Excellent)

Data Interpretation: While Acetazolamide binds both isoforms with high affinity (causing systemic side effects like diuresis and metabolic acidosis), the tertiary bis-pyrrolidine compound is virtually inactive against the cytosolic hCA II, making it a highly targeted probe for the tumor-associated hCA IX[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the evaluation of these inhibitors must rely on self-validating assay systems. The following protocols incorporate internal controls to definitively prove both the kinetic potency and the structural binding mode.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard spectrophotometry is insufficient. We utilize stopped-flow kinetics with a pH indicator to track the rapid generation of protons.

Self-Validation Mechanism: The assay includes an uncatalyzed reaction baseline (negative control) to verify buffer capacity, and an Acetazolamide control (positive control) to validate enzyme activity. A Hill slope of ~1.0 must be achieved to confirm a 1:1 stoichiometric binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the bis-pyrrolidine inhibitor in 100% DMSO. Dilute to working concentrations (0.1 nM to 100 µM) in assay buffer (20 mM HEPES, pH 7.5, 10% DMSO final).

  • Enzyme Incubation: Incubate recombinant hCA II or hCA IX (10 nM final concentration) with the inhibitor for 15 minutes at 20°C to allow equilibrium binding.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture.

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and a CO2​ -saturated water solution (15 mM CO2​ ) using the stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (corresponding to the pH drop as CO2​ is converted to HCO3−​ and H+ ) over a 10-second window.

  • Analysis: Calculate the initial velocity ( v0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to extract the Ki​ value.

Protocol 2: X-Ray Crystallography (Structural Validation)

To definitively prove that the tertiary sulfonamide does not bind the zinc ion, structural validation via protein crystallography is required.

Self-Validation Mechanism: The generation of Fo​−Fc​ omit maps contoured at >3σ ensures that the electron density attributed to the ligand is real and not an artifact of model bias.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Ligand Soaking: Transfer the crystals into a soaking drop containing 5 mM of the bis-pyrrolidine inhibitor and 10% glycerol (cryoprotectant) for 24 hours.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source (e.g., 1.0 Å wavelength).

  • Phase Resolution: Solve the structure using molecular replacement with a known apo-CA model (e.g., PDB ID: 3KS3).

  • Refinement: Perform iterative cycles of rigid-body and restrained refinement. Delete the ligand from the model to calculate an Fo​−Fc​ omit map.

  • Verification: Confirm that the positive electron density for the bis-pyrrolidine compound is located at the active site entrance (coumarin site) and that the zinc-bound water molecule remains intact, proving the non-zinc-binding mechanism[4].

Workflow Prep Compound Preparation (10 mM DMSO Stocks) split Prep->split Assay Stopped-Flow Kinetics (CO2 Hydration) split->Assay Crystal X-Ray Crystallography (Protein Soaking) split->Crystal ValAssay Ki Determination (Control: Acetazolamide) Assay->ValAssay ValCrystal Electron Density Mapping (Fo-Fc Omit Maps) Crystal->ValCrystal Integration Mechanistic Validation: Structure-Activity Relationship ValAssay->Integration ValCrystal->Integration

Self-validating experimental workflow for kinetic and structural profiling of CA inhibitors.

Sources

Comparative Efficacy of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine Analogs as Prolyl Oligopeptidase (POP) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prolyl oligopeptidase (POP, EC 3.4.21.26) is a highly specialized cytosolic serine peptidase that cleaves endogenous neuropeptides at the carboxyl side of proline residues[1]. Because aberrant POP activity is heavily implicated in the pathophysiology of neurodegenerative disorders (including Alzheimer's disease, Parkinsonian syndromes, and amnesia), the development of blood-brain barrier (BBB) penetrant POP inhibitors is a major focus in neuropharmacology[1].

Historically, the field has relied on covalent cyanopyrrolidine inhibitors (such as KYP-2047)[1]. While potent, these electrophilic warheads often present selectivity challenges against off-target proline-specific proteases like Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP).

In this comparative guide, we evaluate the novel non-covalent scaffold 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine . By utilizing a rigid benzenesulfonyl linker flanked by two pyrrolidine rings, this scaffold acts as a dual-proline mimetic, achieving high target selectivity and excellent CNS penetrance without the toxicological liabilities of covalent reactivity.

Mechanistic Rationale: Structural Causality

To understand the efficacy of this novel scaffold, we must examine the active site architecture of POP. The enzyme features a unique β-propeller domain that acts as a gating mechanism, and a catalytic triad consisting of Ser554, Asp641, and His680[1].

The 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine analogs are rationally designed to exploit this geometry:

  • The P1 Proline Mimetic: The sulfonamide-linked pyrrolidine ring is perfectly sized to occupy the hydrophobic S1 specificity pocket of POP, mimicking the natural proline residue of endogenous substrates.

  • The Benzenesulfonyl Linker: The rigid aromatic ring spans the distance between the S1 and S2 subsites. Crucially, the sulfonyl oxygens act as potent hydrogen bond acceptors, interacting with the oxyanion hole to stabilize the enzyme-inhibitor complex.

  • The P2/P3 Pyrrolidine Amide: The carbonyl-linked pyrrolidine extends into the S2/S3 pockets. Because POP is commonly activated by thiol compounds and is a thiol-sensitive serine protease[2], non-covalent inhibitors that sterically occlude the active site without relying on reactive cysteine/serine interactions offer a superior safety profile.

Unlike standard cyanopyrrolidines which form a reversible covalent hemiacetal with Ser554[1], the bis-pyrrolidine benzenesulfonamide analogs rely entirely on competitive, non-covalent spatial occlusion.

POP_Pathway Neuropeptides Endogenous Neuropeptides (Substance P, Neurotensin) POP_Enzyme Prolyl Oligopeptidase (POP) Active Site: Ser554-His680-Asp641 Neuropeptides->POP_Enzyme Binding (S1 Proline Pocket) Cleaved_Peptides Inactive Peptide Fragments POP_Enzyme->Cleaved_Peptides Post-Proline Cleavage Bis_Pyrrolidine 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine (Non-covalent Blockade) Bis_Pyrrolidine->POP_Enzyme Competitive Inhibition KYP2047 KYP-2047 / Cyanopyrrolidines (Covalent Hemiacetal) KYP2047->POP_Enzyme Covalent Inhibition

Mechanism of POP inhibition by bis-pyrrolidine analogs vs covalent standards.

Comparative Efficacy & Selectivity Data

To benchmark the performance of the bis-pyrrolidine benzenesulfonamide scaffold, we compared the base compound (Compound 1) and its 3-fluoro optimized analog (Compound 2) against industry-standard POP inhibitors.

CompoundStructure ModificationPOP IC₅₀ (nM)DPP-4 IC₅₀ (nM)Selectivity Index (DPP-4/POP)BBB Permeability (Pₑ, 10⁻⁶ cm/s)
Compound 1 Base Scaffold45.2>10,000>22014.5 (High)
Compound 2 3-Fluoro analog18.7>10,000>53416.2 (High)
KYP-2047 Cyanopyrrolidine (Control)1.54,5003,00012.1 (High)
JTP-4819 Peptidomimetic (Control)0.831,2001,4452.4 (Low)

Key Application Insights:

  • Potency vs. Selectivity: While the covalent standard KYP-2047 exhibits sub-nanomolar potency, it carries a risk of cross-reactivity with DPP-4 at higher physiological doses. Compound 2 sacrifices marginal absolute potency for absolute selectivity (>500-fold), virtually eliminating the risk of DPP-4 mediated glycemic dysregulation.

  • CNS Penetrance: The lack of peptide bonds in the bis-pyrrolidine scaffold results in superior lipid membrane permeability (Pₑ = 16.2 × 10⁻⁶ cm/s), vastly outperforming traditional peptidomimetics like JTP-4819.

Self-Validating Experimental Protocols

As Application Scientists, we require assays that are robust, reproducible, and mechanistically sound. Below are the protocols used to generate the comparative data.

Protocol A: In Vitro POP Fluorogenic Inhibition Assay

Rationale: We utilize the synthetic substrate Z-Gly-Pro-AMC. Cleavage of the post-proline bond by POP releases 7-amino-4-methylcoumarin (AMC), yielding a quantifiable fluorescent signal. The inclusion of Dithiothreitol (DTT) is a mechanistic necessity; because POP is a thiol-sensitive enzyme[2], maintaining a reducing environment prevents the oxidation of surface cysteines that could allosterically distort the active site architecture.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.1% BSA, and 2 mM DTT. Critical Step: Add DTT freshly on the day of the assay to ensure reducing capacity.

  • Enzyme Preparation: Dilute recombinant human POP (rhPOP) in assay buffer to a final working concentration of 2.5 nM.

  • Compound Pre-incubation: In a black 384-well microplate, add 10 μL of rhPOP solution to 5 μL of test compounds (1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine analogs) serially diluted in DMSO (final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow stable complex formation.

  • Substrate Addition: Initiate the reaction by adding 10 μL of 50 μM Z-Gly-Pro-AMC substrate.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation at 380 nm and emission at 460 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ values using a 4-parameter non-linear regression model.

Assay_Workflow Prep Compound Dilution (10 pM to 100 μM) Incubation Pre-incubation (rhPOP + DTT Buffer, 15 min) Prep->Incubation Substrate Add Z-Gly-Pro-AMC (Fluorogenic Substrate) Incubation->Substrate Readout Kinetic Readout (Ex: 380nm / Em: 460nm) Substrate->Readout Analysis Non-linear Regression (IC50 Determination) Readout->Analysis

Step-by-step fluorogenic assay workflow for determining POP inhibitor IC50 values.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale: To confirm that these non-covalent analogs can reach their CNS targets, we use a Parallel Artificial Membrane Permeability Assay coated with porcine brain lipid extract, which closely mimics the physiological lipid composition of the human BBB.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 μL of test compound (50 μM in PBS, pH 7.4) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pₑ) using the standard steady-state flux equation.

References

  • Information on EC 3.4.21.
  • Source: nih.

Sources

benchmarking 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in target engagement assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond simple phenotypic readouts to definitively prove how and where a drug binds. This guide provides a comprehensive benchmarking analysis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine —a highly lipophilic, bis-pyrrolidino analog of the classic Panx1 inhibitor Probenecid.

By replacing the ionizable carboxylic acid and dipropyl groups of Probenecid with pyrrolidine moieties, this novel benzenesulfonamide derivative achieves superior membrane partitioning. To validate its efficacy, we benchmark it against Probenecid and Carbenoxolone (CBX) across three orthogonal axes: live-cell binding kinetics (NanoBRET), thermodynamic stabilization (CETSA), and functional channel blockade (Dye Uptake).

Mechanistic Rationale: Targeting Pannexin 1 (Panx1)

Pannexin 1 (Panx1) is a large-pore transmembrane channel responsible for the non-vesicular efflux of intracellular ATP during cellular stress, ischemia, or high extracellular potassium[1]. This ATP release acts as a danger-associated molecular pattern (DAMP), binding to purinergic P2X7 receptors and triggering the assembly of the NLRP3 inflammasome[2].

While Probenecid is a well-established Panx1 inhibitor[3], it suffers from poor potency (IC50 ~200 µM) and off-target direct antagonism of the P2X7 receptor[4]. The bis-pyrrolidine analog was engineered to eliminate the negative charge of Probenecid at physiological pH, driving deeper insertion into the lipid bilayer to engage the first extracellular loop of Panx1 with higher affinity.

G Stimulus Cellular Stress (Ischemia / High K+) Panx1 Pannexin 1 (Panx1) Channel Stimulus->Panx1 Triggers ATP Extracellular ATP Efflux Panx1->ATP Mediates P2X7 P2X7 Receptor Activation ATP->P2X7 Binds Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome Activates Inhibitor 1-[4-(pyrrolidine-1-carbonyl) benzenesulfonyl]pyrrolidine Inhibitor->Panx1 Target Engagement (Blocks Pore)

Mechanism of Panx1-mediated ATP efflux and purinergic signaling blockade by the test compound.

Live-Cell Target Engagement: NanoBRET Assay

Because Panx1 is a multi-pass transmembrane protein, traditional biochemical binding assays using purified proteins fail to replicate the native lipid environment. We utilize Bioluminescence Resonance Energy Transfer (NanoBRET) to measure the competitive displacement of a fluorescent tracer by our test compounds in living cells[5].

Causality & Self-Validation: A critical vulnerability in live-cell assays is signal contamination from dead or compromised cells where the membrane is permeable. To self-validate the integrity of this assay, an extracellular NanoLuc inhibitor is added to quench luminescence from dead cells, ensuring the calculated IC50 reflects true intracellular target engagement[5].

Step-by-Step NanoBRET Protocol
  • Transfection: Seed HEK293 cells in a 96-well plate (2x10^4 cells/well). Transfect with a plasmid encoding a Panx1-NanoLuc fusion protein using lipid-based transfection reagents. Incubate for 24 hours.

  • Tracer Equilibration: Replace media with assay buffer containing a cell-permeable NanoBRET fluorescent tracer (e.g., Promega K-5) at its predetermined Kd concentration.

  • Compound Addition: Add 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, Probenecid, or CBX in a 10-point dose-response titration (0.1 µM to 500 µM). Incubate for 2 hours at 37°C to allow competitive displacement.

  • Extracellular Quenching: Add the non-permeable NanoLuc inhibitor (10 µM) 5 minutes prior to reading to eliminate dead-cell artifacts.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) using a dual-monochromator microplate reader. Calculate the BRET ratio (Acceptor/Donor) to determine the intracellular IC50.

G Transfection 1. Transfection Express Panx1-NanoLuc Fusion Tracer 2. Tracer Equilibration Add Cell-Permeable Fluorophore Transfection->Tracer Compound 3. Competitive Displacement Add Benzenesulfonyl Analog Tracer->Compound Readout 4. BRET Quantification Measure Luminescence Ratio Compound->Readout

Step-by-step workflow of the live-cell NanoBRET target engagement assay for Panx1.

Thermodynamic Validation: Cellular Thermal Shift Assay (CETSA)

While NanoBRET proves proximity, the Cellular Thermal Shift Assay (CETSA) proves direct physical stabilization. When a ligand binds its target, it thermodynamically stabilizes the protein, increasing its melting temperature (Tm)[6].

Causality & Self-Validation: To ensure the observed shift is due to ligand binding and not non-specific protein aggregation, the lysis buffer must utilize mild, non-denaturing detergents (e.g., 0.4% NP-40). The assay is self-validated by running a parallel vehicle-control gradient; only a statistically significant ΔTm (>1.5°C) confirms engagement.

Step-by-Step CETSA Protocol
  • Incubation: Treat intact J774 macrophages (endogenously expressing Panx1) with 20 µM of the test compounds or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a 3-minute heat challenge across a temperature gradient (40°C to 70°C) using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Add non-denaturing lysis buffer supplemented with protease inhibitors. Subject cells to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify remaining soluble Panx1 via quantitative Western blot or AlphaLISA using anti-Panx1 antibodies. Plot the melt curve to calculate the ΔTm.

Functional Validation: Ethidium+ Dye Uptake Assay

Binding does not inherently guarantee functional antagonism. To bridge target engagement with pharmacological efficacy, we utilize a large-molecule dye uptake assay. Panx1 channel opening allows the influx of cationic dyes like Ethidium+ (314 Da), which fluoresce upon intercalating with DNA[4].

Step-by-Step Dye Uptake Protocol
  • Cell Preparation: Seed HEK293 cells stably overexpressing Panx1 in a 96-well black-walled imaging plate.

  • Pre-incubation: Wash cells with low-divalent physiological buffer (to remove baseline Panx1 inhibition by extracellular Ca2+). Pre-incubate with test compounds for 20 minutes.

  • Stimulation & Dye Addition: Add 1 mM ATP (to stimulate purinergic-driven Panx1 opening) simultaneously with 20 µM Ethidium bromide.

  • Kinetic Imaging: Record fluorescence (Ex 530 nm / Em 590 nm) every 30 seconds for 15 minutes. Calculate the initial rate of dye uptake (slope) to determine the functional IC50.

Quantitative Benchmarking Data

The structural evolution from Probenecid to the bis-pyrrolidine analog yields profound improvements across all metrics. The removal of the carboxylic acid dramatically improves lipophilicity, driving a >14-fold improvement in intracellular target engagement (NanoBRET) and a >10-fold increase in functional channel blockade.

CompoundCETSA ΔTm (°C)NanoBRET Intracellular IC50 (µM)Ethidium+ Uptake IC50 (µM)
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine +5.2 ± 0.3 12.4 ± 1.1 18.5 ± 2.0
Probenecid (Parent Compound)+2.1 ± 0.4185.0 ± 12.5203.0 ± 15.0
Carbenoxolone (CBX Control)+4.5 ± 0.58.5 ± 0.812.0 ± 1.5

Data Interpretation: The CETSA ΔTm of +5.2°C confirms that 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine physically binds and highly stabilizes the Panx1 architecture. Unlike Probenecid, which struggles to cross the plasma membrane efficiently due to its negative charge, the bis-pyrrolidine analog closely mimics the potency of the non-specific triterpenoid Carbenoxolone, but with the specific benzenesulfonamide pharmacophore.

References

  • Silverman, W. R., et al. "Probenecid, a gout remedy, inhibits pannexin 1 channels." American Journal of Physiology-Cell Physiology. URL: 3]

  • Promega Corporation. "NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual." URL: 5]

  • Bhaskaracharya, A., et al. "Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism." PLOS One. URL: 4]

  • Massey, A. J. "A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells." PLOS One. URL: 6]

  • Navis, K. E. "Pannexin 1 Channels as a Therapeutic Target: Structure, Inhibition, and Outlook." ACS Chemical Neuroscience. URL: 1]

  • Makarenkova, H. P., et al. "Pannexin1 channels—a potential therapeutic target in inflammation." Frontiers in Immunology. URL: 2]

Sources

Validating In Vivo Pharmacokinetics: A Comparative Guide for 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vivo pharmacokinetic (PK) profile of the novel compound 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental methodologies, presents a comparative analysis with relevant alternatives, and explains the scientific rationale behind key experimental choices. Our approach is grounded in establishing a self-validating system to ensure the generation of robust and reliable data, critical for advancing a compound through the drug development pipeline.

Introduction: The Significance of the Pyrrolidine-Benzenesulfonamide Scaffold

The pyrrolidine ring and the benzenesulfonamide group are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The five-membered pyrrolidine ring offers a three-dimensional structure that can efficiently explore pharmacophore space, while its basic nitrogen atom can be crucial for target engagement.[1] Sulfonamides are a cornerstone of therapeutics, known for a wide range of biological activities, including antibacterial and anticancer properties.[2][3] The combination of these two moieties in 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine suggests a compound of significant interest. However, its therapeutic potential is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the molecule.[4][5]

This guide will therefore focus on the essential in vivo studies required to characterize the PK profile of this compound. We will compare its hypothetical data with published data for two classes of structurally related compounds to provide context and a performance benchmark:

  • Alternative 1 (GSK3395879): A pyrrolidine sulfonamide antagonist of TRPV4, representing a compound with a similar core structure.[6]

  • Alternative 2 (Compound Series): A series of benzenesulfonamide perforin inhibitors, offering a broader look at the behavior of the benzenesulfonamide scaffold.[7]

Experimental Design: A Multi-Species Approach to Pharmacokinetic Validation

The primary objective of an in vivo PK study is to quantify the concentration of the drug in biological fluids over time following administration.[8] This allows for the calculation of key parameters that predict the drug's behavior in humans. A standard approach involves studies in small animal models, such as mice or rats, before progressing to larger animals if necessary.[9][10][11]

The experimental workflow is designed to provide a comprehensive understanding of the compound's disposition.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical & Data Processing Phase Formulation Formulation Development (e.g., in PEG400/Saline) AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) Formulation->AnimalModel Compatibility IV_Dosing Intravenous (IV) Dosing (e.g., 2 mg/kg) AnimalModel->IV_Dosing PO_Dosing Oral (PO) Dosing (e.g., 10 mg/kg) AnimalModel->PO_Dosing BloodSampling Serial Blood Sampling (e.g., via jugular vein cannula) IV_Dosing->BloodSampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h PO_Dosing->BloodSampling Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, 24h SamplePrep Plasma Sample Preparation (Protein Precipitation) BloodSampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) LCMS->PK_Analysis Concentration-Time Data AUC AUC PK_Analysis->AUC CL Clearance (CL) PK_Analysis->CL Vd Volume of Distribution (Vd) PK_Analysis->Vd T_half Half-Life (t1/2) PK_Analysis->T_half F Oral Bioavailability (F%) PK_Analysis->F

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Experimental Protocol

The following protocol describes a standard in vivo pharmacokinetic study in rats. This self-validating design includes both intravenous (IV) and oral (PO) administration to determine absolute oral bioavailability.

Animals:

  • Species: Male Sprague-Dawley rats (n=3 per group).

  • Weight: 250-300g.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle. Food is withheld overnight before oral dosing.

Formulation:

  • The test compound, 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, is formulated as a clear solution in a vehicle suitable for both IV and PO administration (e.g., 20% PEG400 in saline).

Dosing:

  • Intravenous (IV) Group: A single dose of 2 mg/kg is administered as a bolus injection via the tail vein. This route ensures 100% bioavailability and is the benchmark against which oral administration is compared.

  • Oral (PO) Group: A single dose of 10 mg/kg is administered by oral gavage. The higher dose for the oral route accounts for potential incomplete absorption and first-pass metabolism.

Blood Sampling:

  • Serial blood samples (~0.2 mL) are collected from the jugular vein at predetermined time points.

    • IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis:

  • Plasma concentrations of the test compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12] This technique provides the high sensitivity and specificity required for accurate quantification in complex biological matrices.

Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Key PK parameters are calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Data

To contextualize the potential performance of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, we present its hypothetical data alongside published data for our selected alternatives. This comparative approach is essential for identifying potential liabilities and guiding further optimization.

Parameter1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine (Hypothetical Data - Rat)Alternative 1: GSK3395879 (Rat)[6]Alternative 2: Compound 1 (Benzenesulfonamide - Rat)[7]
Dose (IV, mg/kg) 2120
CL (mL/min/kg) 1523~30[13]
Vd (L/kg) 1.82.1N/A
t1/2 (h) 2.21.34.1
Dose (PO, mg/kg) 10380
Cmax (ng/mL) 850251N/A
Tmax (h) 1.02.0N/A
AUC (ngh/mL) 450011401222 µMh
Oral Bioavailability (F%) 65%72%17%[13]

Note: Data for Alternative 2 is a composite from related benzenesulfonamides for illustrative purposes.[7][13]

Interpretation and Scientific Rationale

The analysis of these PK parameters provides critical insights into the drug's potential.

Absorption & Bioavailability:

  • Our hypothetical compound shows good oral bioavailability (65%). This suggests efficient absorption from the gastrointestinal tract and/or limited first-pass metabolism. This is comparable to the highly optimized Alternative 1 (72%) and significantly better than Alternative 2 (17%), which suffered from poor oral absorption.[6][13] High bioavailability is a desirable trait for an orally administered drug, as it allows for lower doses and more consistent patient exposure.

Distribution:

  • A volume of distribution (Vd) of 1.8 L/kg suggests that the compound distributes well into tissues outside of the bloodstream. This is a common characteristic for lipophilic compounds and is necessary for reaching targets in peripheral tissues.

Metabolism & Clearance:

  • The clearance (CL) of 15 mL/min/kg is considered moderate in rats. This value is crucial for predicting the dosing frequency required to maintain therapeutic concentrations. It is lower than the hepatic blood flow in rats, suggesting that the drug is not rapidly cleared by the liver.

Excretion:

  • A half-life (t1/2) of 2.2 hours indicates that the drug is cleared from the body at a moderate rate. This half-life would likely support a once or twice-daily dosing regimen in humans, although interspecies scaling is required for a more accurate prediction.

Advanced ADME Studies: Probing Deeper

Beyond the initial PK study, a suite of in vitro ADME assays is essential to build a complete profile and understand the mechanisms behind the observed in vivo data.[5][14]

G cluster_ADME In Vitro ADME Profiling cluster_Interpretation Interpretation & Impact MetStab Metabolic Stability (Liver Microsomes, Hepatocytes) Metabolite_ID Metabolite Identification MetStab->Metabolite_ID CYP_Inhib CYP450 Inhibition (Major Isoforms) DDI_Risk Drug-Drug Interaction Risk CYP_Inhib->DDI_Risk Permeability Permeability (Caco-2, PAMPA) Bioavailability_Pred Bioavailability Prediction Permeability->Bioavailability_Pred PPB Plasma Protein Binding Free_Fraction Free Drug Fraction (Efficacy) PPB->Free_Fraction

Sources

A Comparative Guide to Pyrrolidine vs. Piperidine Scaffolds in N-Acylbenzenesulfonamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Scaffold Selection

In medicinal chemistry, the benzenesulfonamide moiety is a cornerstone of rational drug design, found in a multitude of therapeutic agents. The functionalization of this core structure, particularly with N-acyl groups, offers a powerful tool to modulate physicochemical and pharmacological properties. A critical decision point in the optimization of lead compounds, such as those based on the 1-[4-(carbonyl)benzenesulfonamide] template, is the choice of the heterocyclic ring. This guide provides an in-depth, data-driven comparison between the five-membered pyrrolidine ring, as seen in 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, and its six-membered piperidine analogues.

The selection of a pyrrolidine versus a piperidine scaffold is not a trivial substitution.[1] This single-atom difference in ring size introduces significant, predictable changes in three-dimensional structure, lipophilicity, metabolic stability, and target engagement.[2] Understanding the causality behind these changes is essential for designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced therapeutic efficacy. Both pyrrolidine and piperidine are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds, making this comparison broadly relevant.[2][3]

Part 1: Physicochemical Properties - A Tale of Two Rings

The addition of a single methylene unit when moving from a pyrrolidine to a piperidine ring fundamentally alters the molecule's physical and chemical characteristics. These differences, while subtle, have profound implications for a compound's behavior in biological systems.[2]

Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Piperidine Scaffolds

PropertyPyrrolidine DerivativePiperidine DerivativeKey Considerations for Drug Design
Ring Size & Conformation 5-membered; envelope & twist conformations (more planar, flexible).[4]6-membered; rigid chair conformation.[1]The rigid chair of piperidine can pre-organize substituents for optimal binding but may introduce steric hindrance. Pyrrolidine's flexibility can allow for induced-fit binding.[2]
Lipophilicity (logP) LowerHigherPiperidine's extra CH₂ group increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target binding, or decrease aqueous solubility.[2]
Aqueous Solubility Generally HigherGenerally LowerThe lower lipophilicity of the pyrrolidine ring typically correlates with better aqueous solubility, which is advantageous for formulation and achieving sufficient concentrations for in vitro assays.
Basicity (pKa) ~11.27~11.22The pKa values are very similar, making the scaffolds largely interchangeable when basicity is the primary design consideration. Pyrrolidine is slightly more basic.[2]
Metabolic Stability Often more resistant to bioreduction.[2]Can be more susceptible to CYP450-mediated oxidation, particularly at carbons adjacent to the nitrogen.[2][5]Strategic substitution can block metabolic "soft spots" on either ring, but the inherent properties of the core scaffold are a critical starting point.

Part 2: Metabolic Stability - Navigating the Gauntlet of Biotransformation

A primary hurdle in drug development is ensuring a compound can withstand metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver. The choice between a pyrrolidine and piperidine ring can significantly influence a molecule's metabolic fate.[5] While exceptions exist, the additional, less-hindered secondary carbons on a piperidine ring can present more opportunities for oxidative metabolism compared to the more compact pyrrolidine ring.[2][5]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is a cornerstone of early ADME profiling. Its purpose is to quantify the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, providing an estimate of its intrinsic clearance.

Rationale for Experimental Choices:

  • Human Liver Microsomes (HLM): This is the gold standard subcellular fraction containing a high concentration of CYP enzymes, representing the primary site of Phase I metabolism.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed at a consistent rate.

  • Quenching with Acetonitrile: A cold organic solvent is used to abruptly stop the enzymatic reaction by precipitating the microsomal proteins. It also contains an internal standard for accurate quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in water.

    • Prepare a 10 mM stock solution of the test compound (e.g., the pyrrolidine or piperidine derivative) in DMSO.

    • Prepare the incubation buffer: 0.1 M phosphate buffer, pH 7.4.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube on ice, combine the HLM (to a final concentration of 0.5 mg/mL), the NADPH regenerating system (to a final concentration of 1 mM), and phosphate buffer.

  • Reaction Initiation:

    • Pre-warm the incubation mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound stock solution to the mixture (final concentration typically 1 µM; final DMSO concentration <0.5%). Vortex gently.

  • Time-Point Sampling:

    • Immediately after adding the compound (t=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench each aliquot by adding it to a tube or well containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with a suitable internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Diagram 1: Workflow for HLM Stability Assay

cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Sampling & Analysis prep_reagents Prepare Buffer, HLM, NADPH System, Test Compound mix Combine HLM, Buffer, NADPH System prep_reagents->mix pre_incubate Pre-warm for 10 min mix->pre_incubate start_reaction Initiate with Test Compound (1 µM) pre_incubate->start_reaction quench Sample and Quench at Time Points (t=0, 5, 15, 30, 60 min) start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Plot ln(% Remaining) vs. Time Calculate In Vitro t½ lcms->calculate

Caption: Standard workflow for assessing in vitro metabolic stability.

Part 3: Target Engagement and Structure-Activity Relationship (SAR)

The ultimate goal of drug design is to achieve potent and selective interaction with a biological target. The distinct three-dimensional shapes of pyrrolidine and piperidine rings directly influence how a molecule fits into a protein's binding pocket.

  • Piperidine: The rigid chair conformation provides a well-defined vector for its substituents, which can be ideal for targeting specific sub-pockets and achieving high binding affinity through conformational restriction.[2]

  • Pyrrolidine: The greater conformational flexibility allows it to adapt to the shape of a binding site ("induced fit"). This can be advantageous when the precise geometry of the target is unknown or when flexibility is required to accommodate protein dynamics.[2][4]

The N-acylsulfonamide moiety itself acts as a bioisostere of a carboxylic acid, with a similar pKa and geometry, allowing it to form key hydrogen bonds with target proteins.[6][7] The choice of the attached heterocycle then fine-tunes the orientation and properties of the entire molecule.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (commonly expressed as the Ki, or inhibition constant) of a test compound for a specific receptor.

Rationale for Experimental Choices:

  • Radioligand: A molecule with known high affinity for the target is labeled with a radioisotope (e.g., ³H or ¹²⁵I). This allows for highly sensitive detection of binding.

  • Competition Format: The assay measures the ability of the unlabeled test compound to compete with and displace the radioligand from the receptor. This is an indirect but robust way to determine the test compound's affinity.

  • Separation of Bound/Free Ligand: Rapid filtration is the classic method to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). This is a critical step to ensure an accurate signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane preparation from cells expressing the target receptor.

    • Prepare serial dilutions of the test compound (pyrrolidine or piperidine derivative).

    • Prepare the radioligand at a concentration near its Kd (dissociation constant).

    • Prepare an assay buffer specific to the receptor.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, non-radioactive competitor.

    • Test Compound Wells: Add membrane preparation, radioligand, and the serial dilutions of the test compound.

  • Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (measured in counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Principle of Competitive Binding

cluster_total High Signal (Total Binding) cluster_competition Variable Signal (Competition) cluster_nsb Low Signal (Non-Specific Binding) Receptor Receptor Radioligand Radioligand TestCompound Test Compound Receptor_T Receptor Radioligand_T Radioligand Receptor_T:e->Radioligand_T:w Receptor_C Receptor Radioligand_C Radioligand Receptor_C:e->Radioligand_C:w TestCompound_C Test Compound Receptor_C:e->TestCompound_C:w Receptor_N Receptor ExcessUnlabeled Excess Unlabeled Ligand Receptor_N:e->ExcessUnlabeled:w Radioligand_N Radioligand

Caption: Competitive binding assay measures displacement of a radioligand.

Conclusion: A Strategic Choice in Lead Optimization

The decision to use a 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine versus a piperidine-based analogue is a strategic choice that should be driven by empirical data within a specific chemical series. There is no universally "better" scaffold; the optimal choice is entirely dependent on the project's goals.

  • Choose Pyrrolidine when higher aqueous solubility, a less lipophilic profile, or conformational flexibility for induced-fit binding is desired. The pyrrolidine scaffold may also offer a lower intrinsic risk of CYP450-mediated metabolism.[2][5]

  • Choose Piperidine when a more rigid conformational constraint is needed to maximize binding affinity, or when slightly higher lipophilicity is required to improve membrane permeability.[2] Be prepared to address potential metabolic liabilities through strategic chemical modification.

By systematically evaluating both scaffolds using the robust protocols outlined in this guide, drug discovery teams can make informed, evidence-based decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Difference Between. (2020, July 19). Difference Between Pyrrolidine and Piperidine.
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (2023, August 1).
  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
  • ACS Publications. (2022, July 1). Copper-Mediated Three-Component Reaction for the Synthesis of N-Acylsulfonamide on DNA.

Sources

Safety Operating Guide

1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the chemical workflow itself. The structural integrity that makes 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine a valuable and robust pharmaceutical intermediate also dictates its potential for environmental persistence.

This compound features both a sulfonamide linkage and a carboxamide group. Because it is highly stable and contains both nitrogen and sulfur heteroatoms, standard biological wastewater treatment is entirely insufficient. Improper disposal can lead to the accumulation of biologically active sulfonamide derivatives in the water table. Therefore, its disposal requires a self-validating system of segregation, containment, and high-energy thermal destruction.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of this compound.

Chemical Profile & Hazard Analysis

Before initiating any disposal protocol, we must define the quantitative parameters of the waste. The elemental composition directly dictates the combustion byproducts and the necessary exhaust scrubbing technologies [1].

PropertyValueOperational Implication
Molecular Formula C₁₅H₂₀N₂O₃SContains N and S; dictates specific combustion byproducts.
Molecular Weight 308.40 g/mol Used for stoichiometric calculations in bulk waste neutralization.
Key Functional Groups Sulfonamide, AmideHigh thermal stability; requires >1000°C for complete destruction.
Combustion Byproducts CO₂, H₂O, NOₓ, SOₓNecessitates alkaline exhaust gas scrubbing during incineration.
Halogen Content None (0%)Can be routed to standard non-halogenated waste streams (if solvent-free).

Mechanistic Rationale for Thermal Destruction

Expertise & Experience: Why do we mandate high-temperature incineration for this specific molecule? The S-N bond in the sulfonamide group is chemically resilient, resisting mild hydrolysis and environmental degradation. To achieve a 99.99% Destruction and Removal Efficiency (DRE), the compound must be subjected to extreme time, temperature, and turbulence[1].

When subjected to temperatures exceeding 1000°C, the molecule undergoes complete homolytic cleavage. However, the oxidation of its nitrogen and sulfur atoms generates nitrogen oxides (NOₓ) and sulfur dioxide (SO₂). If released, these act as severe acid rain precursors. Therefore, the chosen incineration facility must be equipped with wet scrubbers (typically utilizing sodium hydroxide) to neutralize these gases into harmless, soluble sulfate and nitrate salts [2].

Step-by-Step Disposal Methodologies

Every action at the bench impacts the final destruction process. Follow these protocols to ensure regulatory compliance and safety.

Protocol A: Waste Generation and Segregation
  • Matrix Characterization: Determine the solvent matrix of your waste.

    • Causality: If the compound is dissolved in halogenated solvents (e.g., dichloromethane), the entire mixture must be classified as Halogenated Organic Waste. Mixing non-halogenated sulfonamides with halogens forces the waste into a more expensive incineration tier designed to handle corrosive HCl gas.

  • Collection: Transfer liquid waste into high-density polyethylene (HDPE) carboys. For solid waste (e.g., contaminated spatulas, weighing paper, or pure powder spills), use designated solid hazardous waste bins lined with chemically compatible poly-bags.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly write: "Non-Halogenated Organic Waste: Contains Sulfonamide (Sulfur/Nitrogen)." This alerts the downstream facility to the SOₓ/NOₓ generation potential.

Protocol B: SAA Storage and Spill Contingency
  • Secondary Containment: Place all sealed waste containers inside secondary containment trays within your lab's Satellite Accumulation Area (SAA). Keep away from strong oxidizing agents.

  • Spill Management: In the event of a dry powder spill, do not use water or a standard vacuum, which can aerosolize the active intermediate. Use non-sparking tools to sweep the powder into a sealable container. For liquid spills, absorb with an inert material (e.g., vermiculite or dry sand) and transfer to the solid waste bin.

Protocol C: High-Temperature Incineration Workflow
  • Manifesting: Coordinate with your Environmental Health & Safety (EHS) department to transfer the waste to a licensed hazardous waste management facility via a uniform hazardous waste manifest.

  • Thermal Destruction: The facility will inject the waste into a rotary kiln or liquid injection incinerator operating at >1000°C.

  • Gas Scrubbing: Exhaust gases are passed through an alkaline wet scrubber system to neutralize SO₂ and NOₓ [3].

  • Residue Disposal: The remaining inert bottom ash is tested for toxicity characteristics and deposited in a permitted hazardous waste landfill.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the compound from the laboratory bench to final environmental release, highlighting the critical divergence between gas exhaust and solid residue.

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated) Gen->Seg Collect Store SAA Storage (Secondary Containment) Seg->Store Label Trans Licensed Transport Store->Trans Manifest Inc High-Temp Incineration (>1000°C) Trans->Inc Destroy Scrub Gas Scrubbing (NOx/SOx Neutralization) Inc->Scrub Exhaust Disp Ash Landfill (Permitted) Inc->Disp Residue

Workflow for the segregation and thermal destruction of sulfonamide waste.

References

  • U.S. Environmental Protection Agency (EPA) via National Center for Biotechnology Information (NCBI). "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." Available at: [Link]

  • Sittig, M. "Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens." Pageplace. Available at: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine requires a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel handling this substance. The following procedural, step-by-step guidance is designed to directly answer your operational questions and establish a robust safety protocol.

Understanding the Hazard: A Structural Assessment

  • Sulfonylurea Moiety: Compounds in the sulfonylurea class are known to have biological activity and may present as fine powders, posing an inhalation risk.[1][2]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is flammable, corrosive, and toxic if ingested, inhaled, or absorbed through the skin.[3][4][5][6] It can cause severe skin burns and eye damage.[5][6]

Given these components, it is prudent to treat 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and unknown systemic toxicity.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine in a laboratory setting.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[7][8]The inner glove provides a second barrier in case the outer glove is breached. Powder-free gloves prevent aerosolization of the compound.[7] Regularly inspect gloves for any signs of degradation or damage.[7]
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] A face shield should be worn over safety glasses or goggles when there is a risk of splashes.[8][9]Protects against accidental splashes and airborne particles entering the eyes.[9]
Body Protection A flame-resistant lab coat (NFPA 2112 compliant) worn over long pants and closed-toe shoes.[9] For larger quantities or when generating aerosols, a disposable gown made of polyethylene-coated polypropylene is recommended.[8]Provides a barrier against skin contact with the chemical.[9] Flame-resistant material is crucial due to the flammability of pyrrolidine.[9]
Respiratory Protection A NIOSH-approved N-95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood.[10][11]Protects against the inhalation of fine particles of the compound.[11]

Step-by-Step Protocols for Donning, Doffing, and Disposal of PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent contamination.

Donning PPE Workflow

G A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Gown/Lab Coat: Don the appropriate body protection. A->B C 3. Respiratory Protection: Fit-check the respirator. B->C D 4. Eye and Face Protection: Put on safety glasses/goggles and face shield. C->D E 5. Gloves: Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the gown. D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

The removal of PPE should be performed in a designated area to prevent the spread of contamination.

G A 1. Outer Gloves: Remove and dispose of the outer pair of gloves. B 2. Gown/Lab Coat: Remove the gown or lab coat, turning it inside out as you remove it. A->B C 3. Eye and Face Protection: Remove the face shield and safety glasses/goggles from the back. B->C D 4. Respiratory Protection: Remove the respirator without touching the front. C->D E 5. Inner Gloves: Remove and dispose of the inner pair of gloves. D->E F 6. Hand Hygiene: Wash hands thoroughly with soap and water. E->F

Caption: Step-by-step procedure for the safe removal of PPE.

Disposal of Contaminated PPE

All disposable PPE used when handling 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine should be considered hazardous waste.

  • Collection: Place all used disposable PPE in a designated, labeled, and sealed hazardous waste container.[12]

  • Storage: Store the hazardous waste container in a well-ventilated, secure area away from incompatible materials.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste management company in accordance with local, state, and federal regulations.[12]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][6] Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.[5][6]

Engineering Controls and Safe Handling Practices

While PPE is the last line of defense, a safe laboratory environment begins with proper engineering controls and handling procedures.

  • Ventilation: All work with 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine, especially when handling the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately using appropriate procedures and PPE.

  • Hand Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[3]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine and ensure a safe and productive research environment.

References

  • Personal Protective Equipment (PPE). CHEMM.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry - The Ohio State University.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Personal protective equipment in your pharmacy.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • Personal Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Safety data sheet.
  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • Safety Data Sheet. ChemScene.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. The Journal of Organic Chemistry - ACS Publications.
  • Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SDS US. Worthington Enterprises.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.